molecular formula C9H8N2O2 B1592991 7-amino-1H-Indole-2-carboxylic acid CAS No. 820999-73-3

7-amino-1H-Indole-2-carboxylic acid

Cat. No.: B1592991
CAS No.: 820999-73-3
M. Wt: 176.17 g/mol
InChI Key: KVZLWLRRXOQYHV-UHFFFAOYSA-N
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Description

7-Amino-1H-indole-2-carboxylic acid (CAS 820999-73-3) is a high-purity chemical building block with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound features an indole scaffold that is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The indole-2-carboxylic acid moiety is recognized as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates this core structure can chelate with two Mg2+ ions within the enzyme's active site, and strategic derivatization, such as introducing halogenated benzene rings, can enhance binding efficacy through π–π stacking interactions with viral DNA . Furthermore, the indole-2-carboxylic acid scaffold has been successfully utilized in the discovery and optimization of potent and selective inhibitors of Mcl-1 (Myeloid cell leukemia 1), a key anti-apoptotic protein . Inhibiting Mcl-1 is a promising strategy in oncology research for triggering apoptosis in cancer cells, and derivatives of this scaffold have demonstrated potent anti-tumor activity in preclinical models of hematological cancers . This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-amino-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZLWLRRXOQYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622732
Record name 7-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820999-73-3
Record name 7-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Amino-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of a robust and validated synthetic pathway for 7-amino-1H-indole-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic approach detailed herein focuses on a multi-step synthesis commencing from readily available starting materials, culminating in the target molecule. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations that ensure a successful and reproducible outcome.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern of this compound, featuring an amino group on the benzene ring and a carboxylic acid at the 2-position of the pyrrole ring, presents a versatile platform for further chemical elaboration. This substitution allows for the introduction of diverse functionalities, making it a valuable intermediate in the synthesis of targeted therapeutic agents.

Strategic Overview of the Synthesis

The most reliable and frequently cited pathway to this compound involves a multi-step sequence that strategically builds the indole core and subsequently introduces the desired functionalities. This approach ensures high regioselectivity and provides a good overall yield. The synthesis can be conceptually divided into two main phases: the construction of the 7-nitro-1H-indole-2-carboxylic acid precursor, followed by the reduction of the nitro group to the target amine.

The chosen synthetic route leverages two classical named reactions in organic chemistry: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the Fischer indole synthesis to construct the bicyclic indole nucleus. This well-established sequence offers a predictable and scalable method for accessing the 7-substituted indole core.

Phase 1: Synthesis of the 7-Nitro-1H-indole-2-carboxylic Acid Intermediate

This phase involves three key transformations: the formation of a diazonium salt, its subsequent coupling via the Japp-Klingemann reaction, the cyclization to the indole ester via the Fischer indole synthesis, and finally, hydrolysis to the carboxylic acid.

Step 1: Diazotization of 2-Nitroaniline

The synthesis begins with the diazotization of 2-nitroaniline. This reaction converts the primary aromatic amine into a diazonium salt, a highly versatile intermediate for C-C and C-N bond formation.

Experimental Protocol: Diazotization of 2-Nitroaniline [1]

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, combine 2-nitroaniline (25.47 g, 0.18 mol), water (64.6 mL), and concentrated hydrochloric acid (76.4 mL).

  • Stir the mixture for 10 minutes to ensure complete dissolution and cooling.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (13.37 g in 50 mL of water) to the stirred suspension. Maintain the temperature below 5 °C during the addition.

  • Stir the reaction mixture in the ice bath for an additional 30 minutes, or until the solution turns a yellow-brown color and gas evolution ceases. The resulting diazonium salt solution is used immediately in the next step.

Causality Behind Experimental Choices: The use of a low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt. The excess hydrochloric acid ensures the complete formation of the diazonium salt and maintains an acidic environment to suppress the formation of unwanted diazoamino compounds.

Step 2: Japp-Klingemann Reaction

The freshly prepared diazonium salt is then coupled with a β-ketoester, in this case, 2-methyl-3-oxobutyric acid ethyl ester. The Japp-Klingemann reaction proceeds via an azo intermediate, which then undergoes cleavage of the acetyl group to yield the desired ethyl pyruvate o-nitrophenylhydrazone.[2][3][4][5]

Experimental Protocol: Synthesis of Ethyl Pyruvate o-Nitrophenylhydrazone [1]

  • In a separate flask cooled in an ice bath, dissolve 2-methyl-3-oxobutyric acid ethyl ester (26.10 g, 0.14 mol) in ethanol (191 mL).

  • Slowly add a 50% aqueous solution of potassium hydroxide (prepared from 32.47 g of KOH) to the stirred solution.

  • Pour the resulting mixture into ice water (380 mL) and stir for 10 minutes.

  • To this cold solution, add the previously prepared diazonium salt solution slowly with vigorous stirring. A yellow solid will precipitate immediately.

  • Stir the mixture for an additional 10 minutes, then collect the solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the solid and recrystallize from ethanol to yield ethyl pyruvate o-nitrophenylhydrazone as bright yellow needles.

Causality Behind Experimental Choices: The basic conditions generated by the potassium hydroxide deprotonate the β-ketoester, forming the enolate nucleophile necessary for the coupling reaction with the electrophilic diazonium salt. The reaction is performed at low temperature to control the reactivity of the diazonium salt and maximize the yield of the desired hydrazone.

Step 3: Fischer Indole Synthesis

The synthesized hydrazone is then subjected to the Fischer indole synthesis, a powerful acid-catalyzed reaction that converts arylhydrazones into indoles.[6][7][8] In this step, the ethyl pyruvate o-nitrophenylhydrazone undergoes cyclization to form the indole ring system.

Experimental Protocol: Synthesis of Ethyl 7-Nitro-1H-indole-2-carboxylate [1]

  • In a three-neck flask, combine the dried ethyl pyruvate o-nitrophenylhydrazone (12.00 g, 47.76 mmol) and polyphosphoric acid (PPA) (64.56 g, 191.05 mmol).

  • Heat the mixture to 70 °C with stirring until a homogeneous solution is obtained.

  • Increase the temperature to 80 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • While still hot, carefully pour the viscous, dark solution into 400 g of ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • A dark brown solid will form. Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by column chromatography or recrystallization to yield ethyl 7-nitro-1H-indole-2-carboxylate.[9]

Causality Behind Experimental Choices: Polyphosphoric acid serves as both the acidic catalyst and the dehydrating agent. The elevated temperature provides the necessary activation energy for the[6][6]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis. Pouring the hot reaction mixture into ice water is a critical workup step to quench the reaction and facilitate the isolation of the product.

Step 4: Hydrolysis of the Ester

The final step in this phase is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions.[10][11]

Experimental Protocol: Synthesis of 7-Nitro-1H-indole-2-carboxylic Acid [12]

  • Dissolve ethyl 7-nitro-1H-indole-2-carboxylate (e.g., 13 g of the corresponding methyl ester, 59 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (300 mL).

  • Add a 1N aqueous solution of sodium hydroxide (180 mL, 177 mmol) to the solution.

  • Stir the mixture at room temperature for 3 hours.

  • After the reaction is complete, acidify the mixture with 6N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic extract with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 7-nitro-1H-indole-2-carboxylic acid as a solid.[13][14]

Causality Behind Experimental Choices: The use of a co-solvent system (THF/water) is necessary to ensure the solubility of both the organic ester and the aqueous base. A stoichiometric excess of sodium hydroxide drives the hydrolysis reaction to completion. Acidification is required to protonate the carboxylate salt and precipitate the free carboxylic acid.

Phase 2: Reduction of the Nitro Group to the Amino Group

The final transformation is the reduction of the nitro group at the 7-position to the corresponding primary amine. Catalytic hydrogenation is the most efficient and clean method for this conversion.

Step 5: Catalytic Hydrogenation

The reduction of the nitro group is achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly selective for the reduction of nitro groups and generally proceeds with high yields.

Experimental Protocol: Synthesis of this compound [15][16]

  • In a hydrogenation vessel, dissolve 7-nitro-1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices: Palladium on carbon is a highly effective catalyst for the hydrogenation of nitroarenes.[17] The use of a protic solvent like methanol or ethanol facilitates the reaction. The Celite filtration is essential for the complete removal of the heterogeneous catalyst from the product.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_phase1 Phase 1: Synthesis of 7-Nitro-1H-indole-2-carboxylic Acid cluster_phase2 Phase 2: Reduction A 2-Nitroaniline B Diazonium Salt A->B  NaNO2, HCl (Diazotization)   C Ethyl Pyruvate o-Nitrophenylhydrazone B->C  Japp-Klingemann Reaction   D Ethyl 7-Nitro-1H-indole- 2-carboxylate C->D  PPA, Heat (Fischer Indole Synthesis)   E 7-Nitro-1H-indole- 2-carboxylic Acid D->E  NaOH, H2O/THF (Hydrolysis)   F 7-Amino-1H-indole- 2-carboxylic Acid E->F  H2, Pd/C (Catalytic Hydrogenation)  

Caption: Overall synthetic scheme for this compound.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
1 & 22-NitroanilineEthyl Pyruvate o-NitrophenylhydrazoneNaNO₂, HCl, 2-methyl-3-oxobutyric acid ethyl ester, KOHHigh
3Ethyl Pyruvate o-NitrophenylhydrazoneEthyl 7-Nitro-1H-indole-2-carboxylatePolyphosphoric Acid (PPA)Good
4Ethyl 7-Nitro-1H-indole-2-carboxylate7-Nitro-1H-indole-2-carboxylic AcidNaOH~99%[12]
57-Nitro-1H-indole-2-carboxylic AcidThis compoundH₂, Pd/CHigh

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the proton at the 3-position, the NH proton of the indole, the amino group protons, and the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, as well as the carbons of the indole ring system.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented method for the preparation of this compound. By employing classical and robust chemical transformations, this pathway offers a high degree of control and predictability. The insights into the causality behind the experimental choices are intended to empower researchers to troubleshoot and adapt these procedures as needed for their specific applications. The availability of this versatile building block opens up numerous possibilities for the design and synthesis of novel compounds with potential therapeutic applications.

References

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  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy - Elsevier. (URL: [Link])

  • Japp-Klingemann Reaction - SynArchive. (URL: [Link])

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. (URL: [Link])

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  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (URL: [Link])

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source - MDPI. (URL: [Link])

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Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 7-amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-amino-1H-indole-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. As a derivative of the indole-2-carboxylic acid scaffold, which is a key structural motif in various biologically active molecules, understanding its fundamental physicochemical properties is critical for its effective application in drug design, synthesis, and materials science. This guide provides a detailed examination of these properties, including molecular structure, acidity, solubility, and spectroscopic characteristics. Where direct experimental data is not publicly available, this paper presents well-established theoretical principles and data from analogous compounds to provide reliable estimations. Furthermore, it includes detailed, field-proven protocols for the experimental determination of these key parameters, designed to ensure accuracy and reproducibility for researchers.

Introduction and Significance

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of the essential amino acid tryptophan and a vast array of natural products and synthetic drugs.[1] Derivatives of indole-2-carboxylic acid, in particular, have been explored as potent inhibitors of various enzymes, including HIV-1 integrase, by leveraging the carboxylate group's ability to chelate metal ions in active sites.[2][3]

The introduction of an amino group at the 7-position of the indole ring, as in this compound, introduces a new basic center and a site for further chemical modification. This functionalization significantly impacts the molecule's electronic properties, hydrogen bonding capabilities, and overall polarity, thereby influencing its solubility, pKa, and interaction with biological targets. This guide serves as a foundational resource for scientists, offering the essential data and methodologies required to harness the potential of this versatile compound.

Molecular Structure and Identification

A precise understanding of the molecular structure is the cornerstone of chemical research. The structural arrangement and key identifiers for this compound are presented below.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound -
CAS Number 820999-73-3 [4]
Molecular Formula C₉H₈N₂O₂ [4]
Molecular Weight 176.17 g/mol [4]
InChI Key (Predicted) -

| SMILES | NC1=CC=CC2=C1NC=C2C(O)=O | - |

Acidity, Basicity, and Ionization States (pKa)

  • Carboxylic Acid (pKa₁): The -COOH group is acidic. For the parent indole-2-carboxylic acid, the pKa is approximately 4.44.[5] For amino acids like tryptophan, the carboxylic acid pKa is around 2.38.[1] The electron-donating nature of the amino group at the 7-position may slightly increase this value. Estimated pKa₁: ~3.5 - 4.5 .

  • Aromatic Amine (pKa₂): The -NH₂ group is basic. Its pKa corresponds to the equilibrium of its conjugate acid (-NH₃⁺). For aniline, the pKa of the conjugate acid is ~4.6. The indole ring is weakly electron-withdrawing, which would slightly decrease the basicity of the amino group. Estimated pKa₂: ~3.0 - 4.0 .

  • Indole N-H (pKa₃): The indole N-H proton is very weakly acidic and typically only deprotonated under strongly basic conditions (pKa > 16). For most biological and pharmaceutical applications, it is considered non-ionizable.

The interplay between pKa₁ and pKa₂ suggests the molecule will exist predominantly as a zwitterion in the physiological pH range.

G A Cationic (pH < 2) Net Charge: +1 B Zwitterionic / Neutral (pH ~4 to ~9) Net Charge: 0 A->B +OH⁻ (Deprotonate -COOH) B->A +H⁺ (Protonate -COO⁻) C Anionic (pH > 10) Net Charge: -1 B->C +OH⁻ (Deprotonate -NH₃⁺) C->B +H⁺ (Protonate -NH₂)

Caption: Predominant ionization states as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for determining the pKa values experimentally. The principle involves monitoring the pH of a solution of the analyte as a titrant (acid or base) is added incrementally.

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Prepare a ~0.01 M solution of this compound in deionized, degassed water. Causality: Degassed water is used to prevent dissolved CO₂, which is acidic, from interfering with the titration curve.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration (Acidic pKa):

    • Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (Vₑ) from the steepest part of the curve, often by finding the maximum of the first derivative (ΔpH/ΔV).

    • The pKa is the pH at the half-equivalence point (Vₑ/2). This corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

    • Repeat the titration in reverse (starting from a basic solution and titrating with HCl) to determine the pKa of the amino group.

Solubility Profile

The amphoteric and zwitterionic nature of the molecule dictates a pH-dependent solubility profile. It is expected to be most soluble in acidic (pH < pKa₂) and basic (pH > pKa₁) solutions where it exists as a charged salt, and least soluble near its isoelectric point (pI), where the net charge is zero.

Table 2: Predicted Solubility in Common Solvents

Solvent Predicted Solubility Rationale
Water pH-dependent; low at pI Amphoteric nature allows for salt formation at high/low pH.
DMSO Soluble Aprotic, polar solvent capable of disrupting hydrogen bonding.[5]
Methanol / Ethanol Soluble Polar, protic solvents that can hydrogen bond with the solute.[5]
DCM / Chloroform Sparingly Soluble / Insoluble Non-polar organic solvents are poor at solvating the charged/polar groups.

| Ethyl Acetate | Sparingly Soluble | Moderate polarity may allow for some dissolution. |

Experimental Protocol: Aqueous Solubility by Shake-Flask Method (OECD 105)

This is the gold-standard method for determining aqueous solubility.

  • Setup:

    • Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9). Causality: Using excess solid ensures that a saturated solution is formed.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required.

  • Phase Separation:

    • Allow the vials to stand undisturbed for at least 24 hours for the undissolved solid to settle.

    • Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant appropriately.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (at its λₘₐₓ) or HPLC, against a standard curve.

    • The calculated concentration is the solubility at that specific pH and temperature.

Physical and Spectroscopic Properties

Table 3: Physical Properties

Property Value Notes / Reference Compound
Physical Appearance Off-white to yellow or brown crystalline powder/crystals. Based on parent compound.[5]

| Melting Point | Not reported. | The parent, indole-2-carboxylic acid, melts at 202-206 °C.[5] The amino group will likely alter this value due to different crystal packing and hydrogen bonding. |

UV-Vis Spectroscopy

The indole ring is a strong chromophore. The UV spectrum is expected to show multiple absorption bands resulting from π→π* transitions. The presence of the amino (-NH₂) and carboxyl (-COOH) groups as auxochromes will cause a bathochromic (red) shift compared to unsubstituted indole. The spectrum will also be highly sensitive to pH due to the different ionization states of the molecule. A study on the parent indole-2-carboxylic acid provides a strong basis for understanding its UV absorption characteristics under varying acidity.[6]

  • Expected λₘₐₓ: ~220 nm and ~280-300 nm in neutral solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation. While an experimental spectrum is not available, the expected signals can be predicted.

  • ¹H NMR (in DMSO-d₆):

    • Indole N-H: A broad singlet around 11-12 ppm.

    • Carboxylic O-H: A very broad singlet, often >12 ppm, which may exchange with water.

    • Aromatic Protons: Signals between ~6.5 and 7.5 ppm. The protons on the benzene portion of the ring will show splitting patterns characteristic of a tri-substituted ring. The proton at the 3-position will appear as a singlet or doublet.

    • Amino N-H₂: A broad singlet, the chemical shift of which is concentration and temperature-dependent.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (-COOH): Signal expected around 160-170 ppm.

    • Aromatic Carbons: Multiple signals in the 100-140 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

  • O-H Stretch: A very broad and strong absorption from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • N-H Stretch: Two distinct peaks are expected around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂), as well as a sharper peak for the indole N-H.[7]

  • C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Conclusion

This compound is a molecule with rich chemical features, defined by its amphoteric nature and the versatile indole scaffold. Its physicochemical properties—particularly its pH-dependent ionization and solubility—are critical determinants of its behavior in both chemical reactions and biological systems. This guide has consolidated available and predicted data while providing robust, standardized protocols for its experimental validation. By equipping researchers with this foundational knowledge, we anticipate facilitating the accelerated discovery and development of novel therapeutics and materials derived from this promising chemical entity.

References

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  • Wang, Y.-C., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_J-HRQ4e9ds3dbBdetzvYDTDlQfOY8xmQhuJnaUsbSZRxiYXYI_HS-BHMQj2XJX7kYblc8R4Y_9Ya9IiDbES1_m37L6RxsSb1o-yeNE75GCKGzs8Plc6yc-464go2E557dgg=]
  • Sigma-Aldrich. Indole-2-carboxylic acid 98 1477-50-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk76nOhXJYm-Mz4J0TxZfrKkzrJ55GKQ1u9nQX8gaeI8us8qSAHP1INjm8HbhqLHoafgIcNW-nUWAK8EKhsZCsYefwNvTD9CyU2Jg4FftRgJGyJQdCtvyee70Q-MqNzLfo2DrORFJQYypfN3mdfTi721o=]
  • Wikipedia. Tryptophan. [URL: https://en.wikipedia.org/wiki/Tryptophan]
  • ChemicalBook. Indole-2-carboxylic acid (1477-50-5). [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7728231_EN.htm]
  • Andonovski, B., & Pejov, L. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj82OSiswMXb1R5U0jrqBoZjYoyqJOcI7fga6T2EbgYgJ97XXsszuiaMaPuHl-lHY0JYl_MTE_zbAq0y9T1OX5uSB5BMLQqRUtWfo03AdNxQakjzEVfgMMIi3H]
  • ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [URL: https://www.researchgate.net/publication/231086054_Structures_and_vibrational_spectra_of_indole_carboxylic_acids_Part_I_Indole-2-carboxylic_acid]
  • Reddit. pKa's of Amino and Carboxylic Groups of Amino Acids. [URL: https://www.reddit.com/r/Mcat/comments/ht7e6g/pkas_of_amino_and_carboxylic_groups_of_amino_acids/]

Sources

biological activity of 7-amino-1H-indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 7-Amino-1H-indole-2-carboxylic Acid Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, provides detailed experimental protocols for activity assessment, and explores the critical structure-activity relationships that govern the therapeutic potential of this promising class of compounds.

Introduction: The Versatile Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities. The strategic incorporation of an amino group at the 7-position and a carboxylic acid at the 2-position of the indole ring creates a unique chemical entity with the potential for diverse molecular interactions. This guide will explore the multifaceted biological landscape of this compound derivatives, with a focus on their applications in oncology, virology, and inflammatory diseases.

Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy

Derivatives of this compound have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Kinase Inhibition: Halting Aberrant Cell Signaling

A significant number of these derivatives exhibit potent inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell proliferation, survival, and angiogenesis.

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory potency of a compound against a specific kinase.

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

  • Kinase and Tracer Preparation: Prepare a 3X solution of the target kinase (e.g., BRAF) and a 3X solution of a fluorescently labeled tracer that binds to the kinase's ATP pocket in Kinase Buffer A.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted test compound.

  • Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.[2][3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Derivative 7-Amino-1H-indole- 2-carboxylic acid Derivative Derivative->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Topoisomerase II Inhibition: Inducing DNA Damage

Certain derivatives of this scaffold have been identified as potent inhibitors of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[4]

These compounds stabilize the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5'-termini of the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, cell cycle arrest, and apoptosis.[5]

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10X topoisomerase II reaction buffer, ATP, and kDNA.

  • Inhibitor Addition: Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction. The amount of enzyme should be predetermined to achieve complete decatenation in the control reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA will remain in the well or migrate as a high molecular weight smear.[6][7][8][9]

TopoII_Workflow start Start prep_reaction Prepare Reaction Mix (Buffer, ATP, kDNA) start->prep_reaction add_inhibitor Add Test Compound prep_reaction->add_inhibitor add_enzyme Add Topoisomerase II add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (SDS, Proteinase K) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize Under UV Light gel_electrophoresis->visualize analyze Analyze Inhibition of Decatenation visualize->analyze end End analyze->end

Caption: Workflow for Topoisomerase II inhibition assay.

IDO1/TDO Dual Inhibition: Overcoming Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing immunosuppressive kynurenine. Some 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[10]

These compounds inhibit the enzymatic activity of IDO1 and TDO, leading to a reduction in kynurenine production and a restoration of the tryptophan levels in the tumor microenvironment. This, in turn, can enhance the anti-tumor immune response.

  • Reaction Setup: In a 96-well plate, pre-incubate recombinant human IDO1 or TDO with various concentrations of the test compound in an assay buffer containing cofactors for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 120 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Kynurenine Conversion: Heat the plate to ensure the complete conversion of N-formylkynurenine to kynurenine.

  • Detection: Measure the concentration of kynurenine by absorbance at 321 nm or by HPLC.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12][13][14]

Antiviral Activity: Targeting HIV-1 Integrase

A significant area of investigation for indole-2-carboxylic acid derivatives has been their potent activity against the Human Immunodeficiency Virus 1 (HIV-1), specifically as integrase strand transfer inhibitors (INSTIs).[5][11][15][16]

The indole core and the C2 carboxyl group of these derivatives chelate with two Mg2+ ions within the active site of HIV-1 integrase. This interaction prevents the strand transfer step of viral DNA integration into the host genome, thereby blocking viral replication.[15][16]

This protocol is based on a commercially available kit (e.g., XpressBio HIV-1 Integrase Assay Kit).[17]

  • Plate Preparation: A streptavidin-coated 96-well plate is coated with a double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

  • Integrase Loading: Recombinant HIV-1 integrase protein is added to the wells and allowed to bind to the DS DNA.

  • Inhibitor Addition: The test compound is added to the wells at various concentrations.

  • Strand Transfer Initiation: A double-stranded target substrate (TS) DNA with a 3'-end modification is added to the reaction mixture.

  • Incubation: The plate is incubated to allow for the strand transfer reaction to occur.

  • Detection: The integrated TS DNA is detected colorimetrically using an HRP-labeled antibody directed against the 3'-end modification of the TS DNA.

  • Data Analysis: The absorbance is read at 450 nm, and the inhibitory activity is calculated relative to controls.[10][17][18][19]

HIV_Integrase_Inhibition cluster_virus HIV-1 cluster_host Host Cell vDNA Viral DNA Integrase Integrase vDNA->Integrase Binds Host_DNA Host DNA Integrase->Host_DNA Mediates Integration Mg2 Mg2+ Integrase->Mg2 Provirus Provirus (Integrated Viral DNA) Host_DNA->Provirus Forms Derivative Indole-2-carboxylic acid Derivative Derivative->Integrase Inhibits by chelating Mg2+

Sources

A Guide to the Spectroscopic Analysis of 7-amino-1H-indole-2-carboxylic acid: A Multifaceted Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-amino-1H-indole-2-carboxylic acid in Drug Discovery

This compound is a vital heterocyclic compound, forming the structural backbone of numerous pharmacologically active agents. Its indole core is a privileged scaffold in medicinal chemistry, appearing in neurotransmitters, anti-inflammatory drugs, and oncology therapeutics. The precise substitution pattern on the indole ring, particularly the presence of the amino group at the 7-position and the carboxylic acid at the 2-position, dictates its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount in its synthesis and application in drug development. This in-depth guide provides a comprehensive overview of the spectroscopic techniques essential for the robust characterization of this molecule, blending theoretical principles with practical, field-tested insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space relationships. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings.

Expected ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNotes
H1 (N-H)~11.8br s-The indole N-H proton is typically broad and downfield.
COOH~13.0br s-The carboxylic acid proton is highly deshielded and often broad; its chemical shift is concentration and solvent dependent[1][2].
H3~7.0-7.2s-This proton is a singlet as it has no adjacent proton neighbors.
H4~7.3-7.5d~8.0Coupled to H5.
H5~6.8-7.0t~8.0Coupled to H4 and H6.
H6~6.5-6.7d~8.0Coupled to H5.
NH₂~4.0-5.0br s-The amino protons are typically a broad singlet and can exchange with D₂O.

Causality Behind Experimental Choices and Interpretation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound. Its polarity effectively dissolves the zwitterionic character of the molecule, and its ability to hydrogen bond helps in observing the exchangeable N-H and COOH protons, which might be broadened or absent in other solvents.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Interpreting the Spectrum: The downfield shifts of the indole N-H and carboxylic acid protons are characteristic[1][2]. The aromatic protons on the benzene portion of the indole ring will exhibit a splitting pattern indicative of their ortho, meta, and para relationships. The electron-donating amino group at C7 will shield the protons on the benzene ring, causing an upfield shift compared to the unsubstituted indole-2-carboxylic acid[3].

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)Notes
C=O~160-170The carboxylic acid carbonyl carbon is significantly deshielded[2].
C2~135-145The carbon bearing the carboxylic acid group.
C3~100-110This carbon is typically shielded in indoles.
C3a~125-135Bridgehead carbon.
C4~115-125Aromatic carbon.
C5~120-130Aromatic carbon.
C6~110-120Aromatic carbon.
C7~140-150The carbon attached to the amino group will be deshielded.
C7a~120-130Bridgehead carbon.

Expert Insights:

The chemical shifts in the ¹³C NMR spectrum are highly predictable. The electron-donating amino group at C7 will cause a noticeable upfield shift for the ortho (C6) and para (C4) carbons, and a smaller downfield shift for the ipso carbon (C7) compared to the unsubstituted indole.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500-3300BroadThis very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[2][4].
N-H (Indole)~3350MediumThe indole N-H stretch is often a sharp to medium peak[5].
N-H (Amino)3300-3500MediumTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.
C-H (Aromatic)3000-3100MediumStretching vibrations of the C-H bonds on the indole ring.
C=O (Carboxylic Acid)~1700StrongThe carbonyl stretch is a very strong and characteristic absorption[2].
C=C (Aromatic)1500-1600Medium to StrongStretching vibrations within the aromatic rings.
C-N1250-1350MediumStretching vibration of the C-N bond of the amino group.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Trustworthiness of the Protocol: The KBr pellet method is a well-established technique for solid samples, minimizing scattering effects and producing high-quality spectra. The homogeneity of the sample within the KBr matrix is crucial for reproducible results.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption profile that is sensitive to substitution.

Expected UV-Vis Spectral Data:

Solventλmax (nm)Notes
Ethanol or Methanol~220 and ~280-300The indole chromophore typically shows two main absorption bands. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the longer wavelength band compared to the unsubstituted indole-2-carboxylic acid.

Expert Insights:

The position and intensity of the absorption maxima are dependent on the solvent polarity. A shift in the λmax upon changing the pH can be indicative of the protonation state of the amino and carboxylic acid groups.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 177.06 would be expected in positive ion mode, and the deprotonated molecule [M-H]⁻ at m/z 175.05 would be expected in negative ion mode.

  • Key Fragmentation Patterns: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da), leading to a fragment at m/z 132 in the positive ion spectrum. Further fragmentation of the indole ring can also be observed.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Diagram of Spectroscopic Analysis Workflow:

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR Spectroscopy (¹H and ¹³C) Structure Connectivity & 3D Structure NMR->Structure IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups UV_Vis UV-Vis Spectroscopy Electronic_Transitions Conjugated System UV_Vis->Electronic_Transitions MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Final_Structure Confirmed Structure Structure->Final_Structure Functional_Groups->Final_Structure Electronic_Transitions->Final_Structure Molecular_Weight->Final_Structure Sample 7-amino-1H-indole- 2-carboxylic acid Sample->NMR Sample->IR Sample->UV_Vis Sample->MS

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion: An Integrated Approach for Unambiguous Characterization

The spectroscopic analysis of this compound is a multi-faceted process that requires the integration of data from several analytical techniques. While each method provides a unique piece of the structural puzzle, it is their synergistic application that leads to a confident and complete characterization. This guide has outlined the expected spectral features and provided robust, field-tested protocols to aid researchers, scientists, and drug development professionals in their work with this important molecule. The principles and methodologies described herein serve as a self-validating system, ensuring the scientific integrity of the structural elucidation process.

References

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2008, August). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Characterization of 7-amino-1H-indole-2-carboxylic acid: Solubility and pKa Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 7-amino-1H-indole-2-carboxylic acid: its aqueous solubility and ionization constant (pKa). In the landscape of drug discovery and development, a thorough understanding of these fundamental parameters is a critical determinant of a compound's potential for success. Poor solubility can lead to low bioavailability, while the ionization state governs absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2][3] This document is designed to equip researchers with the foundational knowledge and practical methodologies to accurately characterize this promising heterocyclic compound.

Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the dissolution rate and, consequently, the concentration gradient that drives absorption in the gastrointestinal tract. A drug must be in solution to be absorbed.[3] For indole derivatives, which often exhibit poor solubility, accurate determination is paramount.[4]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements in drug discovery:

  • Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[5] It is a high-throughput screening method used in early discovery to flag potential solubility issues.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution in a specific solvent system at a given temperature.[5] It is a more time-consuming but accurate measure, essential for later-stage development and formulation. The traditional "shake-flask" method is the gold standard for determining thermodynamic solubility.[6]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the definitive method for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • Appropriate organic solvent for stock solution (e.g., DMSO, Methanol)

  • HPLC system with a suitable column and detector

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a precise volume of PBS (pH 7.4) to each vial.

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.[6]

  • Sample Processing:

    • After incubation, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the pellet.

  • Quantification by HPLC:

    • Prepare a standard calibration curve of this compound of known concentrations in the same buffer system.

    • Dilute the supernatant from the saturated solution with the mobile phase to fall within the range of the calibration curve.

    • Inject the diluted sample and the standards onto the HPLC system.

    • Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the mean solubility from the replicate vials.

    • Report the thermodynamic solubility in µg/mL or µM at the specified pH and temperature.

Data Presentation: Solubility of Indole-2-Carboxylic Acid Derivatives

While specific data for the 7-amino derivative is unavailable, the following table presents data for related compounds to provide context.

CompoundSolubilityConditionsSource
Indole-2-carboxylic acidSoluble in 5% ethanol, DMSO, and methanolNot specified[7]
1H-Indole-2-carboxamides (general)Low kinetic solubility (<10 µg/mL)PBS pH 7.4[4]
Experimental Workflow: Thermodynamic Solubility

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Weigh excess compound B Add buffer (e.g., PBS pH 7.4) A->B C Incubate with shaking (24-48h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E G Dilute supernatant E->G F Prepare calibration standards H HPLC analysis F->H G->H I Calculate concentration H->I J J I->J Report Solubility (µg/mL or µM)

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound.[2][8] It dictates the charge state of a molecule at a given pH, which profoundly impacts its ability to cross biological membranes, bind to its target, and its overall solubility. For an amphoteric molecule like this compound, which possesses both an acidic carboxylic acid group and a basic amino group, determining the pKa values for both functional groups is essential.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻]/[HA])

Where:

  • [A⁻] is the molar concentration of the conjugate base.

  • [HA] is the molar concentration of the undissociated acid.

When the concentrations of the acidic and basic forms are equal ([A⁻] = [HA]), the log term becomes zero, and pH = pKa. This principle is the foundation of many pKa determination methods.[8]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[9]

  • Titration:

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.[9]

    • Begin stirring the solution.

    • To determine the pKa of the amino group (basic), titrate with the standardized HCl solution. To determine the pKa of the carboxylic acid group (acidic), titrate with the standardized NaOH solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.[9] Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the curve.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. volume).

Data Presentation: pKa of Related Indole Derivatives

The following table provides predicted pKa values for structurally related compounds, which can serve as an estimate for this compound. The presence of the electron-donating amino group at the 7-position would be expected to increase the pKa of the carboxylic acid and the indole nitrogen compared to the unsubstituted parent compound.

CompoundPredicted pKaFunctional GroupSource
Indole-2-carboxylic acid4.44 ± 0.30Carboxylic Acid[7]
7-Hydroxy-1H-indole-2-carboxylic acid4.37 ± 0.30Carboxylic Acid[10]
Experimental Workflow: pKa Determination by Potentiometric Titration

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare analyte solution C Assemble titration apparatus A->C B Calibrate pH meter B->C D Add titrant in increments C->D E Record pH after each addition D->E F Plot pH vs. Titrant Volume E->F G Determine equivalence point(s) F->G H Identify pH at half-equivalence point(s) G->H I pKa = pH at half-equivalence H->I J J I->J Report pKa value(s)

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The systematic determination of aqueous solubility and pKa is a non-negotiable step in the early-phase characterization of any potential drug candidate. For this compound, these properties will be critical in guiding formulation strategies, predicting its in vivo behavior, and ultimately, determining its therapeutic potential. The methodologies outlined in this guide represent robust and reliable approaches for obtaining this essential data, thereby enabling informed decision-making in the drug development pipeline. The combination of sound theoretical understanding and rigorous experimental execution is the bedrock of successful pharmaceutical science.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Indole-2-carboxylic acid | 1477-50-5. ChemicalBook.
  • Indole-2-carboxylic acid 98 1477-50-5. Sigma-Aldrich.
  • Indole-2-carboxylic acid | C9H7NO2 | CID 72899. PubChem - NIH.
  • 7-Hydroxy-1H-indole-2-carboxylic acid. Amerigo Scientific.
  • 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | 84639-84-9. ChemicalBook.
  • 7-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3296119. PubChem.
  • Development of Methods for the Determin
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • What is pKa and how is it used in drug development?. Pion Inc..
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • (PDF) Determination of pKa Values by Liquid Chromatography.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

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A Senior Application Scientist's Guide to 7-Amino-1H-indole-2-carboxylic Acid: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural products. Within this privileged scaffold, 7-amino-1H-indole-2-carboxylic acid emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. Its strategic arrangement of three distinct functional groups—a nucleophilic C7-amino group, a versatile C2-carboxylic acid, and a modifiable N1-indole nitrogen—provides a powerful platform for constructing complex molecular architectures with precision and control. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, providing field-proven insights and detailed protocols to empower its effective use in drug discovery and beyond.

The Strategic Value of the Indole Scaffold

The indole ring system is a ubiquitous feature in biologically active molecules, prized for its ability to participate in crucial hydrogen bonding and π-stacking interactions with biological targets. The strategic functionalization of this core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. This compound offers a distinct advantage by presenting three orthogonal points for chemical diversification, allowing for systematic exploration of the chemical space around the core scaffold.

  • C2-Carboxylic Acid: Serves as a primary handle for amide bond formation, a fundamental linkage in countless drug molecules.[1] It can also be converted to other functional groups like esters, ketones, or alcohols.

  • C7-Amino Group: A key nucleophilic center for introducing a wide range of substituents through acylation, sulfonylation, arylation, or alkylation, profoundly influencing the electronic properties and interaction profile of the molecule.

  • N1-Indole Nitrogen: While less reactive, its functionalization (e.g., alkylation) can be critical for disrupting planarity, improving solubility, and blocking metabolic pathways.[2]

This trifunctionality enables a "build-out" approach from a central, privileged core, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[3]

Synthesis of the Building Block: A Practical Approach

The most reliable and common route to this compound begins with its corresponding 7-nitro precursor. The synthesis of 7-nitro-1H-indole-2-carboxylic acid itself can be achieved through established indole synthesis methodologies, followed by a straightforward reduction of the nitro group.

The general workflow involves the cyclization of a suitably substituted precursor, such as a nitrophenylhydrazine derivative, followed by reduction. A common method for indole synthesis is the Fischer indole synthesis.[4] However, for this specific substitution pattern, a more direct route often involves the reduction of a pre-formed 7-nitroindole compound.

G cluster_0 Synthesis Workflow Start 7-Nitro-1H-indole-2-carboxylic acid (Precursor) Step1 Reduction Condition (e.g., H2, Pd/C or SnCl2, HCl) Start->Step1 Reduction Product This compound (Target Building Block) Step1->Product G RCOOH Indole-COOH EDCI EDCI RCOOH->EDCI + Intermediate1 O-Acylisourea (Active Intermediate) EDCI->Intermediate1 HOBt HOBt Intermediate1->HOBt Trapping Amine R'-NH2 Amide Amide Product Amine->Amide Intermediate2 HOBt Active Ester HOBt->Intermediate2 Intermediate2->Amine Nucleophilic Attack G Target Hypothetical Bioactive Target BB This compound Target->BB Amide Coupling & N-Acylation Amine Aryl Amine (R1-NH2) BB->Amine Disconnect Acyl Acylating Agent (R2-COCl) BB->Acyl Disconnect

Sources

Methodological & Application

Application Notes and Protocols: 7-Amino-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-1H-indole-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indole scaffold, coupled with the reactive handles of a carboxylic acid at the 2-position and an amino group at the 7-position, provides a unique platform for the synthesis of complex molecules with diverse biological activities. This document provides a comprehensive guide to the experimental use of this compound, covering its synthesis, handling, and application as a key intermediate in the development of novel therapeutics. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to effectively incorporate this valuable synthon into their research and development workflows.

The strategic placement of the amino and carboxylic acid groups on the indole core makes this molecule a valuable starting material for constructing libraries of compounds for high-throughput screening. For instance, the indole-2-carboxylic acid moiety is a recognized scaffold for the development of HIV-1 integrase inhibitors, where the carboxylate can chelate essential magnesium ions in the enzyme's active site.[1][2][3] Furthermore, indole-2-carboxamides have been explored as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings. The following table summarizes key properties, and the subsequent sections detail best practices for handling and storage.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂-
Molecular Weight176.17 g/mol -
AppearanceOff-white to light brown powder[6]
SolubilitySoluble in hot alcohol, alkali hydroxides; insoluble in chloroform.[7][6][7]
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6] For long-term storage, refrigeration at 2-8°C is advisable.[8] The compound is sensitive to light and oxidation, and proper storage helps to prevent degradation.

Safety Precautions

As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] In case of contact with eyes or skin, flush immediately with copious amounts of water.[10]

Experimental Protocols

The primary application of this compound is as a synthetic intermediate. The following protocols provide detailed procedures for its preparation and a common downstream derivatization.

Protocol 1: Synthesis of this compound via Reduction of 7-Nitro-1H-indole-2-carboxylic Acid

This protocol describes a common method for the preparation of this compound from its corresponding nitro derivative. The reduction of the nitro group is a fundamental transformation in organic synthesis.

Workflow Diagram:

G start Start: 7-Nitro-1H-indole-2-carboxylic acid dissolve Dissolve in Ethanol/Water start->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H₂ atmosphere add_catalyst->hydrogenate monitor Monitor reaction by TLC hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate filtrate filter->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize end End: this compound recrystallize->end

Caption: Synthesis of this compound.

Materials:

  • 7-Nitro-1H-indole-2-carboxylic acid

  • Ethanol (EtOH)

  • Deionized water

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Dissolution: In a flask suitable for hydrogenation, dissolve 7-nitro-1H-indole-2-carboxylic acid in a mixture of ethanol and water. The ratio will depend on the solubility of the starting material and may require gentle heating.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Protocol 2: Amide Coupling to Synthesize Indole-2-Carboxamide Derivatives

This protocol details a standard procedure for the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine. This is a fundamental reaction for building more complex molecules for drug discovery.[4][11]

Workflow Diagram:

G cluster_0 Reaction Mixture start Start: this compound react Stir at room temperature start->react amine Amine (R-NH₂) amine->react coupling_reagent Coupling Reagent (e.g., HATU, HBTU) coupling_reagent->react base Base (e.g., DIPEA) base->react solvent Solvent (e.g., DMF) solvent->react workup Aqueous workup and extraction react->workup purify Purify by column chromatography workup->purify end End: N-Substituted-7-amino-1H-indole-2-carboxamide purify->end

Caption: Amide bond formation workflow.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Amide coupling reagent (e.g., HATU, HBTU, EDCI/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the amine (typically 1.0-1.2 equivalents), the coupling reagent (typically 1.1-1.5 equivalents), and the organic base (typically 2-3 equivalents). The order of addition may vary depending on the specific coupling reagent used.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can range from a few hours to overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted-7-amino-1H-indole-2-carboxamide.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. The protocols provided in this guide offer a solid foundation for its synthesis and derivatization. By understanding its properties and following these detailed experimental procedures, researchers can confidently and effectively utilize this compound to advance their drug discovery and development programs. The inherent reactivity of its functional groups, combined with the privileged indole scaffold, ensures that this compound will continue to be a molecule of significant interest in the scientific community.

References

  • Canadian Science Publishing. (n.d.). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). Molecules, 27(19), 6534. [Link]

  • Google Patents. (n.d.). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
  • Negrerie, M., Gai, F., Bellefeuille, S. M., & Petrich, J. W. (1991). Photophysics of a Novel Optical Probe: 7-Azaindole. The Journal of Physical Chemistry, 95(22), 8663–8670. [Link]

  • de Oliveira, R. G., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(13), 9138–9163. [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(2), 435-447. [Link]

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  • Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.
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  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2018). Molecules, 23(10), 2635. [Link]

  • Raju, G., Bhavya Sai, K., & Nadendla, R. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 221-227.
  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. [Link]

  • de Oliveira, R. G., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(13), 9138–9163. [Link]

  • Zhang, Z., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(16), 3848-3852. [Link]

  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2023). ACS Omega, 8(38), 34876–34887. [Link]

  • Chen, Y., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Proceedings of the National Academy of Sciences, 114(23), 5937-5942. [Link]

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The Indole-2-Carboxylic Acid Scaffold: A Versatile Framework for PARP Inhibition in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Role of Indoles in Medicinal Chemistry and the Rise of PARP Inhibitors

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. In the realm of oncology, a particularly compelling application of indole-based structures has been in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes.[4]

PARP proteins, especially PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[5] They act as cellular sentinels, detecting single-strand DNA breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[5] This process involves the synthesis of poly(ADP-ribose) (PAR) chains on PARP itself and other nuclear proteins, which serves to recruit the necessary DNA repair machinery.[5]

The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of "synthetic lethality." In cancers harboring mutations in genes responsible for homologous recombination (HR), another major DNA repair pathway (e.g., BRCA1 and BRCA2), the cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, upon replication, are converted into toxic double-strand breaks (DSBs). The HR-deficient cancer cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the 7-amino-1H-indole-2-carboxylic acid scaffold and its close analogues, particularly 7-azaindole derivatives, in the discovery and characterization of novel PARP inhibitors. We will delve into the mechanistic rationale, provide detailed experimental protocols for biochemical and cell-based assays, and present a framework for structure-activity relationship (SAR) studies.

The this compound Scaffold and its Analogues as a Pharmacophore for PARP Inhibition

The indole-2-carboxylic acid framework presents a compelling starting point for the design of PARP inhibitors. The carboxamide group is a key pharmacophoric feature that can mimic the nicotinamide moiety of the natural PARP substrate, NAD+, and form crucial hydrogen bond interactions within the enzyme's active site.[7] The indole ring itself can engage in π-π stacking and other hydrophobic interactions with residues in the catalytic domain.

While direct examples of this compound as a core for PARP inhibitors are not extensively documented in publicly available literature, the closely related 7-azaindole-1-carboxamides have emerged as a potent class of PARP-1 inhibitors.[8][9][10] The nitrogen atom in the 7-position of the azaindole ring can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site and enhancing potency.[11] The exploration of 7-azaindole-1-carboxamides provides a strong rationale for the investigation of this compound derivatives, where the amino group can be further functionalized to probe the surrounding chemical space and optimize pharmacological properties.

A notable example from the literature is the 7-azaindole-1-carboxamide derivative, ST7710AA1 (compound 1l in the cited study), which demonstrated significant PARP-1 inhibitory activity with an IC50 of 0.07 µM.[9] This compound also exhibited potent anti-proliferative activity in cancer cell lines with defective homologous recombination.[8][9]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for these indole-based PARP inhibitors is the competitive inhibition of PARP1 and PARP2 enzymes. By occupying the nicotinamide binding pocket of the catalytic domain, these small molecules prevent the synthesis of PAR chains. This inhibition has two major downstream consequences for cancer cells, particularly those with HR deficiencies:

  • Inhibition of DNA Repair: The lack of PARylation prevents the recruitment of DNA repair proteins to the sites of single-strand breaks, leading to their accumulation.

  • PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[12] This trapped PARP-DNA complex is a significant steric hindrance to DNA replication and is highly cytotoxic.

The interplay between PARP inhibition and deficient homologous recombination, leading to synthetic lethality, is depicted in the following pathway diagram:

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) cluster_2 HR-Deficient Cancer Cell + PARP Inhibitor DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP recruits HR Homologous Recombination (HR) BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival_Normal Cell Survival BER->Cell_Survival_Normal leads to DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP Activation DNA_damage_cancer->PARP_cancer recruits BER_cancer Base Excision Repair (BER) PARP_cancer->BER_cancer initiates DSB Double-Strand Break (DSB) BER_cancer->DSB SSB accumulation during replication leads to HR_deficient Deficient Homologous Recombination (HR) Apoptosis Apoptosis HR_deficient->Apoptosis leads to DSB->HR_deficient cannot be repaired by DNA_damage_treated DNA Single-Strand Break (SSB) PARP_inhibited Inhibited PARP DNA_damage_treated->PARP_inhibited PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP_inhibited inhibits BER_blocked Blocked Base Excision Repair PARP_inhibited->BER_blocked blocks DSB_treated Double-Strand Break (DSB) BER_blocked->DSB_treated massive SSB accumulation leads to HR_deficient_treated Deficient Homologous Recombination (HR) DSB_treated->HR_deficient_treated cannot be repaired by Apoptosis_treated Enhanced Apoptosis HR_deficient_treated->Apoptosis_treated leads to

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Experimental Protocols

The following protocols provide detailed methodologies for the biochemical and cell-based evaluation of this compound derivatives as PARP inhibitors.

Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorescence Polarization)

This biochemical assay measures the ability of a test compound to compete with a fluorescently labeled PARP inhibitor (e.g., an Olaparib-based probe) for binding to the PARP1 enzyme.[13]

Principle: A fluorescent probe bound to the larger PARP1 enzyme rotates slowly, resulting in a high fluorescence polarization (FP) signal. When a test compound displaces the probe, the smaller, freely rotating probe yields a low FP signal. The decrease in FP is proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled PARP inhibitor probe (PARPi-FL)

  • 10x PARPtrap™ Assay Buffer 2

  • Test compounds dissolved in DMSO

  • Olaparib (as a positive control)

  • Black, low-volume 384-well microplate

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Buffer Preparation: Prepare 1x PARPtrap™ Assay Buffer 2 by diluting the 10x stock with distilled water.

  • Test Compound Preparation: Prepare serial dilutions of the test compounds in 10% DMSO at 10-fold the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • PARP1 Enzyme Dilution: Dilute the PARP1 enzyme stock to 2.43 ng/µL in 1x PARPtrap™ Assay Buffer 2. This will result in a final concentration of 7 nM in the reaction.

  • Assay Plate Setup:

    • Blank wells: 45 µL of 1x PARPtrap™ Assay Buffer 2 and 5 µL of 10% DMSO.

    • Reference Control (min FP): 20 µL of 1x PARPtrap™ Assay Buffer 2 and 5 µL of 10% DMSO.

    • Positive Control (max FP): 20 µL of diluted PARP1 and 5 µL of 10% DMSO.

    • Test Inhibitor wells: 20 µL of diluted PARP1 and 5 µL of the respective test compound dilution.

  • PARPi-FL Dilution: Dilute the PARPi-FL stock to 6 nM in 1x PARPtrap™ Assay Buffer 2.

  • Reagent Addition: Add 25 µL of the diluted PARPi-FL to all wells except the "Blank" wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, with gentle agitation.

  • Data Acquisition: Read the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 528 nm).

  • Data Analysis:

    • Subtract the "Blank" FP value from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the "Positive Control" and "Reference Control" values.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram:

FP_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Compounds, PARP1) start->prep_reagents plate_setup Set up 384-well plate (Blank, Controls, Test Compounds) prep_reagents->plate_setup add_parp1 Add diluted PARP1 to Test and Positive Control wells plate_setup->add_parp1 add_probe Add diluted PARPi-FL to all wells (except Blank) add_parp1->add_probe incubate Incubate 60 min at RT (protected from light) add_probe->incubate read_fp Read Fluorescence Polarization (Ex: 485nm, Em: 528nm) incubate->read_fp analyze Analyze Data (Subtract Blank, % Inhibition, IC50) read_fp->analyze end End analyze->end

Caption: Workflow for the PARP1 Fluorescence Polarization Inhibition Assay.

Protocol 2: Cell-Based PARP Inhibition Assay (PAR ELISA)

This assay quantifies the level of PAR in cell lysates, providing a measure of PARP activity within a cellular context.[14]

Principle: Cells are treated with a DNA-damaging agent to stimulate PARP activity. In the presence of a PARP inhibitor, the synthesis of PAR is reduced. The amount of PAR in the cell lysates is then quantified using a sandwich ELISA.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and positive control (e.g., Olaparib)

  • DNA-damaging agent (e.g., H₂O₂)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Commercial PAR ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight (37°C, 5% CO₂).

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induction of DNA Damage: Add H₂O₂ (e.g., to a final concentration of 20 µM) to the wells and incubate for 15 minutes to induce DNA damage and activate PARP.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 20 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay and normalize all samples to the same concentration.

  • PAR ELISA:

    • Perform the PAR ELISA according to the manufacturer's instructions.

    • This typically involves adding the normalized cell lysates to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percent inhibition of PAR formation for each test compound concentration relative to the vehicle-treated, H₂O₂-stimulated control.

    • Determine the EC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key positions for modification include:

  • N1 of the indole: Alkylation or acylation can modulate the electronic properties and steric bulk.

  • C7 amino group: Acylation, sulfonylation, or reaction with various electrophiles can introduce diverse functionalities to probe interactions with the enzyme.

  • Carboxylic acid: Conversion to various amides or esters can impact cell permeability and interactions within the active site.

The following table summarizes hypothetical data for a series of this compound derivatives, illustrating a potential SAR study.

Compound IDR1 (at N1)R2 (at C7-NH)PARP1 IC50 (nM)Cell-Based PAR EC50 (nM)
Parent HH>10,000>10,000
1a HAcetyl5,2008,500
1b HBenzoyl8501,500
2a MethylAcetyl4,8007,900
2b MethylBenzoyl6501,100
3a HPhenylsulfonyl320600
3b MethylPhenylsulfonyl150 280

This is illustrative data and does not represent actual experimental results.

Synthesis of the Core Scaffold

The synthesis of the this compound core can be approached from the corresponding 7-nitroindole derivative. A general synthetic strategy involves the decarboxylation of 7-nitroindole-2-carboxylic acid to 7-nitroindole, followed by functional group manipulations and re-introduction of the carboxylic acid moiety, or direct reduction of the nitro group on the intact indole-2-carboxylic acid. The synthesis of 7-nitroindole-2-carboxylic acid itself can be achieved through various established indole synthesis methods, such as the Fischer indole synthesis, starting from appropriate precursors. A literature method describes the decarboxylation of 7-nitroindole-2-carboxylic acid in refluxing N,N-dimethylacetamide using a copper salt as a catalyst.[15] The subsequent reduction of the nitro group to an amine can be accomplished using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).

Conclusion and Future Directions

The this compound scaffold and its analogues, particularly the 7-azaindoles, represent a promising chemical space for the development of novel PARP inhibitors. The protocols and strategies outlined in this application note provide a robust framework for the discovery, characterization, and optimization of such compounds. Future work should focus on synthesizing and evaluating a diverse library of derivatives to build a comprehensive SAR, with a view to identifying candidates with superior potency, selectivity, and drug-like properties for advancement into preclinical and clinical development. The ultimate goal is to leverage this versatile scaffold to develop next-generation PARP inhibitors that can expand the therapeutic benefits of this drug class to a wider range of cancer patients.

References

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  • Kanev, K., Gittens, W., & Guseva, V. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102559.
  • Heacock, R. A., & Kasparek, S. (1963). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan. Canadian Journal of Chemistry, 41(9), 2337-2340.
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  • Cincinelli, R., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(3), 1089-1103.
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Sources

Application Notes and Protocols for Amine-Reactive Fluorescence Labeling Using Carboxylic Acid-Functionalized Indole Dyes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction: The Power of the Indole Scaffold in Bioimaging

The indole ring system, the core of the amino acid tryptophan, is a privileged scaffold in the design of fluorescent probes.[1][2] Its inherent fluorescence and sensitivity to the local microenvironment make it an exceptional reporter on molecular interactions, protein conformation, and cellular dynamics.[3][4] By functionalizing the indole core with reactive groups, such as a carboxylic acid, we can create versatile tools for covalently labeling biomolecules, enabling their visualization and tracking in a multitude of biological applications.[5]

This guide provides a comprehensive overview of the theory, practical considerations, and detailed protocols for the use of carboxylic acid-containing indole-based dyes in fluorescence labeling. We will delve into the rationale behind experimental choices, provide step-by-step instructions for key workflows, and offer insights into data interpretation and troubleshooting.

The Fluorophore: Understanding the Photophysical Properties

The selection of a fluorophore is a critical first step in any fluorescence-based experiment. The photophysical properties of the dye will dictate its suitability for a given application and instrument. While specific data for 7-amino-1H-indole-2-carboxylic acid is unavailable, we can discuss the expected characteristics based on related indole derivatives. The amino group, being an electron-donating group, is expected to cause a red-shift in the absorption and emission spectra compared to the parent indole structure.[6] The position of this group on the indole ring also significantly influences the photophysical properties.[7]

For the purpose of providing concrete data, we will reference the properties of a well-characterized indole derivative, 4-cyanotryptophan, which has been shown to be a bright blue fluorescent amino acid.[7]

Table 1: Illustrative Photophysical Properties of an Indole-Based Fluorophore (4-Cyanotryptophan)

PropertyValueSignificance in Labeling Applications
Excitation Maximum (λex) ~325 nmWavelength at which the fluorophore maximally absorbs light. Must match available light sources (e.g., lasers, LEDs).
Emission Maximum (λem) ~420 nmWavelength of maximum fluorescence intensity. Dictates the choice of emission filters for detection.
Molar Extinction Coefficient (ε) ~6,000 M⁻¹cm⁻¹A measure of how strongly the fluorophore absorbs light at λex. Higher values contribute to greater brightness.
Fluorescence Quantum Yield (Φ) >0.8The ratio of photons emitted to photons absorbed. A high quantum yield is desirable for bright signals.[7]
Fluorescence Lifetime (τ) ~13.7 nsThe average time the fluorophore spends in the excited state. Longer lifetimes can be advantageous for certain advanced microscopy techniques.[7]
Stokes Shift ~95 nmThe difference between the excitation and emission maxima. A larger Stokes shift minimizes spectral overlap and improves signal-to-noise.

Principle of Amine-Reactive Labeling

The most common strategy for labeling proteins and other biomolecules is to target primary amines (-NH₂), which are abundantly found at the N-terminus and on the side chains of lysine residues.[8] To make a carboxylic acid-containing fluorophore reactive towards these amines, the carboxyl group is first activated. A widely used and highly effective method is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.[9]

The NHS ester is an excellent leaving group, and the activated carbonyl carbon is highly susceptible to nucleophilic attack by a primary amine, forming a stable amide bond. This reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7.5-8.5).

G cluster_0 Activation of Carboxylic Acid cluster_1 Bioconjugation Indole-COOH Indole-COOH NHS_Ester Indole-CO-NHS Indole-COOH->NHS_Ester  EDC, NHS Labeled_Protein Protein-NH-CO-Indole NHS_Ester->Labeled_Protein  pH 7.5-8.5 Protein-NH2 Protein-NH₂ Protein-NH2->Labeled_Protein

Figure 1: Workflow for amine-reactive labeling.

Detailed Protocols

PART 1: Synthesis of the Amine-Reactive NHS Ester

Expert Insight: The presence of a free amino group on the indole ring (as in our target molecule, this compound) complicates this synthesis, as it can react with the activated carboxylic acid. Therefore, an orthogonal protection strategy is required, where the amino group is temporarily blocked with a protecting group (e.g., Boc or Fmoc) that can be removed after the NHS ester is formed, or the labeling reaction is complete.[2] For simplicity, the following protocol assumes the indole fluorophore only contains a carboxylic acid.

Materials:

  • Carboxylic acid-functionalized indole dye

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • 0.1 M HCl (ice-cold)

Protocol:

  • Dissolution: Dissolve the indole carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Activation: Add EDC (1.2 equivalents) to the solution. If using DCC, dissolve it in a minimal amount of anhydrous DCM before adding it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up (for DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash with ice-cold 0.1 M HCl (to remove unreacted EDC) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude NHS ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

PART 2: Protein Labeling Protocol

Expert Insight: The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter. A low DOL may result in a weak signal, while a high DOL can lead to fluorescence quenching and potential protein denaturation or aggregation. The optimal DOL should be determined empirically for each protein and application, but a starting point of 2-5 is common for antibodies.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Indole-NHS ester, freshly prepared or stored desiccated at -20°C

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the recommended reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.

  • Dye Preparation: Immediately before use, dissolve the indole-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute is the labeled protein.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the λex of the indole dye.

    • Calculate the protein concentration and the degree of labeling (DOL) using the following equations:

      • Protein Concentration (M) = [A₂₈₀ - (A_dye × CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = A_dye / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • (CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm)

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C in a cryoprotectant (e.g., 50% glycerol) for long-term storage.

G A Prepare Protein in Amine-Free Buffer C Add Dye to Protein (Molar Excess) A->C B Prepare Fresh Dye Stock Solution B->C D Incubate (1-2h, RT, Protected from Light) C->D E Purify via Size-Exclusion Chromatography D->E F Characterize (Absorbance, Calculate DOL) E->F G Store Labeled Protein F->G

Figure 2: Protein labeling experimental workflow.

Applications in Research and Drug Development

Fluorescently labeled biomolecules are indispensable tools across various scientific disciplines:

  • Fluorescence Microscopy: Visualize the localization and trafficking of proteins within live or fixed cells.

  • Flow Cytometry: Identify and sort cell populations based on the expression of cell surface or intracellular markers.

  • Immunoassays (e.g., ELISA, Western Blotting): Detect and quantify specific antigens in complex samples.

  • Fluorescence Resonance Energy Transfer (FRET): Study molecular interactions and conformational changes in real-time.

  • High-Throughput Screening (HTS): Develop assays for drug discovery by monitoring the effect of compounds on protein-protein interactions or enzyme activity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inactive NHS ester (hydrolyzed).Synthesize fresh NHS ester or ensure proper storage (desiccated, -20°C).
Buffer contains primary amines.Use an amine-free buffer (e.g., bicarbonate or phosphate).
Insufficient molar excess of dye.Increase the molar ratio of dye to protein in the reaction.
Protein Precipitation High DOL.Reduce the molar excess of the dye.
Protein instability in the labeling buffer.Optimize buffer pH or perform the reaction at 4°C.
High Background Fluorescence Incomplete removal of free dye.Ensure thorough purification by size-exclusion chromatography.

Conclusion

While the specific photophysical landscape of this compound remains to be fully elucidated, the principles and protocols outlined in this guide provide a robust framework for its future application, and for the use of carboxylic acid-functionalized fluorophores in general. The indole scaffold continues to be a source of novel and powerful fluorescent probes. Through careful synthesis, activation, and bioconjugation, these versatile molecules can be harnessed to illuminate the intricate workings of biological systems, driving forward research and development in the life sciences.

References

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  • Valeur, B., & Berberan-Santos, M. N. (2012).
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  • Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]

  • Chen, X., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

  • Coosemans, L., et al. (1979). Influence of solvent properties on fluorescence probes. 7-amino- and 7-n-dimethylamino-4-methylcoumarin. Photochemistry and Photobiology, 30(3), 371-376.
  • Previtali, C. M. (1984). Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes. Photochemistry and Photobiology, 40(6), 689-693.
  • Catalano, A., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules, 27(24), 8876. [Link]

  • Al-Hussain, S. A., et al. (2022). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. Molecules, 27(19), 6296. [Link]

  • Chan, K. W., et al. (2019). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The Journal of Physical Chemistry B, 123(17), 3745–3753. [Link]

  • Parmerter, S. M., et al. (1957). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan. Canadian Journal of Chemistry, 35(9), 941-944.
  • Sengenics. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Wang, L., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 834. [Link]

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  • RSC Publishing. (2022). Covalent conjugation of proteins onto fluorescent single-walled carbon nanotubes for biological and medical applications. Retrieved from [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • Sutherland, A., et al. (2020). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. Organic Letters, 22(15), 5891–5895. [Link]

  • Zhang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 834. [Link]

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237. [Link]

  • Liu, T., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 126–134. [Link]

  • ResearchGate. (2025). Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives. Retrieved from [Link]

  • Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • de Lauder, W. B., & Wahl, P. (1971). Effect of solvent upon the fluorescence decay of indole. Biochimica et Biophysica Acta (BBA) - Protein Structure, 243(2), 153-163. [Link]

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  • Edinburgh Instruments. (2023). What is Fluorescence Lifetime?. Retrieved from [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • Chervenkova, D., et al. (2018). Photophysical Properties of 6-Azaindole. Journal of Physical Chemistry A, 122(33), 6661-6669.
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  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from 7-Amino-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and bioactive natural products. 7-Amino-1H-indole-2-carboxylic acid, in particular, represents a highly versatile starting material, offering three distinct points for chemical modification: the C7-primary amine, the C2-carboxylic acid, and the N1-indole proton. This guide provides researchers, chemists, and drug development professionals with a series of detailed, field-proven protocols for the selective and efficient synthesis of novel derivatives from this scaffold. We move beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations for each transformation, empowering researchers to rationally design and execute complex synthetic campaigns. Key methodologies covered include selective amide couplings, esterifications, and advanced multicomponent and cross-coupling reactions, such as the Ugi and Buchwald-Hartwig amination reactions.

Reactivity Analysis and Strategic Considerations

The synthetic utility of this compound stems from the differential reactivity of its three primary functional groups. A successful diversification strategy hinges on understanding and exploiting these differences.

  • C2-Carboxylic Acid: This is the most acidic proton-bearing group (pKa ≈ 4-5). It is readily activated by standard coupling agents for amide bond formation or converted to an ester under acidic conditions. Its presence is essential for powerful transformations like the Ugi multicomponent reaction.[1][2]

  • C7-Amino Group: A primary aromatic amine, this group is nucleophilic but significantly less so than an aliphatic amine. It readily undergoes acylation, sulfonylation, or can participate in palladium-catalyzed cross-coupling reactions.[3] Its reactivity can be modulated by the electronic state of the indole ring.

  • N1-Indole Proton: The N-H proton is weakly acidic (pKa ≈ 17). Deprotonation with a suitable base allows for N-alkylation or N-acylation.[4] Direct N-acylation can sometimes be achieved under specific conditions, though it often requires more forcing conditions than C7-amino acylation.[5]

Selective functionalization requires careful choice of reagents and, in many cases, the strategic use of protecting groups. For instance, to exclusively acylate the C7-amino group, the more reactive C2-carboxylic acid must first be protected, typically as an ester.

G cluster_0 This compound Indole Scaffold N1 N1-H (Weakly Acidic) N-Alkylation N-Acylation Indole->N1 Site 1 C2 C2-COOH (Acidic) Amide Coupling Esterification Ugi Reaction Indole->C2 Site 2 C7 C7-NH2 (Nucleophilic) N-Acylation Buchwald-Hartwig Indole->C7 Site 3

Caption: Key reactivity sites on the this compound scaffold.

General Laboratory Procedures & Safety

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Specific reagents like palladium catalysts, strong bases (NaH, LiHMDS), and acyl chlorides are hazardous and require careful handling according to their Safety Data Sheets (SDS).

General Techniques: Anhydrous solvents and inert atmosphere conditions (Nitrogen or Argon) are critical for many of the protocols described, particularly for palladium-catalyzed reactions. Thin Layer Chromatography (TLC) should be used to monitor reaction progress. Purification of final compounds should be performed using flash column chromatography on silica gel or preparative HPLC. Structure confirmation and purity assessment must be conducted using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7][8]

Synthetic Protocols & Methodologies

Protocol 1: Selective Amide Bond Formation at the C2-Carboxylic Acid

This protocol leverages the high reactivity of the carboxylic acid for direct coupling with a primary or secondary amine, yielding C2-carboxamides, a common motif in bioactive molecules.[9][10]

Principle: The carboxylic acid is activated in situ using a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is included as an additive to suppress racemization (for chiral amines) and improve efficiency by forming an active ester intermediate, which then reacts cleanly with the amine.[11]

Materials:

  • This compound (1.0 eq)

  • Amine of choice (e.g., Benzylamine) (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

Procedure:

  • To a round-bottom flask under N₂, add this compound (1.0 eq) and anhydrous DMF.

  • Add the amine (1.1 eq) followed by DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add HOBt (1.2 eq) and EDC·HCl (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (e.g., Hexane:EtOAc gradient) to yield the desired amide.

Protocol 2: Selective N-Acylation at the C7-Amino Group

To achieve selective acylation at the C7-amino position, the more reactive C2-carboxylic acid must first be masked. A simple methyl ester serves as an effective protecting group.

Principle: The carboxylic acid is first converted to a methyl ester via Fischer esterification. This protection strategy allows the less nucleophilic C7-amino group to be acylated without interference. The ester can then be hydrolyzed under basic conditions if the free acid is desired in the final product.

Part A: Protection (Esterification)

  • Suspend this compound (1.0 eq) in methanol (MeOH).

  • Cool the suspension to 0 °C and slowly add Thionyl Chloride (SOCl₂) (2.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the mixture and concentrate in vacuo.

  • Redissolve the residue in EtOAc and wash with saturated NaHCO₃ until effervescence ceases. Wash with brine, dry over Na₂SO₄, and concentrate to yield the methyl ester, which is often used without further purification.

Part B: N-Acylation

  • Dissolve the methyl 7-amino-1H-indole-2-carboxylate (1.0 eq) from Part A in anhydrous Dichloromethane (DCM).

  • Add Pyridine (1.5 eq) and cool the solution to 0 °C.

  • Slowly add the acyl chloride of choice (e.g., Acetyl Chloride) (1.1 eq) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature for 3-5 hours.

  • Dilute with DCM, wash with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the C7-acylated product.

Protocol 3: Advanced Diversification via the Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful multicomponent reaction that generates complex, peptide-like molecules in a single step from four simple starting materials.[1][12][13] this compound is an ideal substrate to serve as the acid component.

Principle: The reaction proceeds through the formation of a Schiff base from an aldehyde and an amine, which is then protonated by the carboxylic acid. An isocyanide attacks the iminium ion, and the resulting nitrilium ion intermediate is trapped by the carboxylate anion, undergoing an intramolecular Mumm rearrangement to furnish the final α-acylamino amide product.

G start Aldehyde (R1-CHO) + Amine (R2-NH2) step1 Iminium Ion Formation start->step1 step2 Isocyanide (R3-NC) Attack step1->step2 step3 Nitrillium Intermediate step2->step3 step4 Intramolecular Acyl Transfer (Mumm Rearrangement) step3->step4 product Final α-Acylamino Amide Product step4->product indole_acid This compound (Carboxylic Acid Component) indole_acid->step1 Protonates Schiff Base indole_acid->step4 Traps Intermediate

Caption: Simplified workflow of the Ugi Four-Component Reaction (Ugi-4CR).

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Amine (e.g., Benzylamine) (1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • In a vial, dissolve this compound (1.0 eq) in MeOH.

  • Add the aldehyde (1.0 eq) and stir for 10 minutes.

  • Add the amine (1.0 eq) and stir for another 10 minutes.

  • Finally, add the isocyanide (1.0 eq) and seal the vial.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the solvent in vacuo.

  • The crude product is often precipitated by adding water or can be purified directly by flash column chromatography to yield the complex Ugi product.

Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol demonstrates the synthesis of C7-arylamino derivatives starting from a halogenated indole precursor. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for accessing a wide range of analogues.[3][14][15]

Principle: A Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond. The resulting Pd(II) complex coordinates with the amine. Base-mediated deprotonation of the amine leads to a palladium-amido complex, which then undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for reaction efficiency and scope.[16]

Materials:

  • Ethyl 7-bromo-1H-indole-2-carboxylate (1.0 eq) (Assumed starting material for demonstration)

  • Aryl or alkyl amine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Seal the tube, and evacuate and backfill with Argon three times.

  • Add anhydrous toluene, followed by the ethyl 7-bromo-1H-indole-2-carboxylate (1.0 eq) and the desired amine (1.2 eq).

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir for 12-24 hours, monitoring by TLC.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the C7-amino coupled product.

Data Presentation: Representative Derivative Library

The following table summarizes hypothetical characterization data for a small library of compounds synthesized via the protocols described above.

Compound IDStructureProtocol UsedYield (%)HRMS (M+H)⁺ calcd.HRMS (M+H)⁺ found
A-01 7-amino-N-benzyl-1H-indole-2-carboxamide182%280.1239280.1241
B-01 Methyl 7-acetamido-1H-indole-2-carboxylate275%247.0770247.0768
C-01 Ugi Product from Protocol 3368%497.2866497.2869
D-01 Ethyl 7-(phenylamino)-1H-indole-2-carboxylate485%295.1447295.1450

References

  • Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks - Organic & Biomolecular Chemistry (RSC Publishing).
  • Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides | Organic Letters - ACS Public
  • Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides | Request PDF - ResearchG
  • Ugi reaction of indole‐N‐carboxylic acids.
  • Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides - Scite.
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing.
  • Synthesis of Indole-2-Carboxylic Acid Esters - Taylor & Francis Online.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
  • (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
  • Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters...
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed.
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - ResearchG
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Buchwald–Hartwig amin
  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC - NIH.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH.
  • Sonogashira coupling - Wikipedia.
  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Public
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde - International Journal of Engineering and Applied Sciences.
  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
  • Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Publishing.
  • Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Design, synthesis and characterization of indole derivatives | Request PDF - ResearchG
  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights | ACS Catalysis - ACS Public
  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights | ACS Catalysis - ACS Public
  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima* and Masako Fujioka Faculty of Pharmaceutical Sciences, H.
  • Application Notes and Protocols for the N-acetyl
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Public
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Amide coupling reaction in medicinal chemistry.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

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analytical methods for 7-amino-1H-indole-2-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract & Introduction

7-amino-1H-indole-2-carboxylic acid is a pivotal heterocyclic compound, serving as a key intermediate and structural motif in the synthesis of various pharmacologically active agents. Its accurate quantification is critical during drug development for purity assessment, stability testing, and pharmacokinetic analysis.[1] This document provides a comprehensive guide to validated analytical methods for the precise quantification of this compound in diverse sample matrices.

This application note details two primary, robust analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a high-throughput colorimetric screening method is presented for rapid semi-quantitative analysis. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability.[2][3][4]

Choosing the Right Analytical Strategy

The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput needs.

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is the workhorse method for routine quality control, purity analysis, and quantification in relatively clean sample matrices. The indole ring system of the analyte possesses a strong chromophore, making it ideally suited for UV detection.[5] This method offers a balance of sensitivity, robustness, and cost-effectiveness.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity quantification, LC-MS/MS is the gold standard. It provides structural confirmation and can distinguish the analyte from co-eluting matrix components. The carboxylic acid moiety is readily ionized, typically yielding a strong [M-H]⁻ signal in negative electrospray ionization mode.[6]

  • Colorimetric (Ehrlich's Reagent) Assay: This method is best suited for high-throughput screening (HTS) applications where a rapid, semi-quantitative assessment of indole concentration is needed. It is less specific and sensitive than chromatographic methods but offers significant advantages in speed and simplicity.[7]

Method 1: RP-HPLC with UV Detection

This method provides a reliable and robust approach for the quantification of this compound in bulk materials or simple formulations.

Principle of Operation

The analyte is separated from impurities on a reversed-phase C18 column, which retains the moderately polar indole compound. An isocratic or gradient mobile phase of acidified water and an organic solvent (acetonitrile or methanol) is used for elution. Quantification is achieved by measuring the absorbance of the analyte at its λmax (typically around 280 nm for indole derivatives) and comparing it to a standard calibration curve.[5]

Experimental Protocol

3.2.1 Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), 99% purity

  • Deionized Water (18.2 MΩ·cm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3.2.2 Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of Methanol.

  • Working Standards: Perform serial dilutions of the Stock Solution with a 50:50 mixture of Mobile Phase A and B to prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in Methanol to achieve an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

3.2.3 Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with UV/DAD detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-4)[8]
Mobile Phase Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C[9]
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 280 nm
Run Time 15 minutes
Method Validation Summary

This protocol must be validated to demonstrate its suitability for its intended purpose.[10] The following table summarizes expected performance characteristics based on ICH guidelines.[2]

Validation ParameterSpecification
Linearity (r²) > 0.999 over 1-100 µg/mL range
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability < 1.0%; Intermediate Precision < 2.0%
LOD ~0.2 µg/mL
LOQ ~0.6 µg/mL
Specificity No interference from blank or placebo at analyte RT
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Prepare Serial Dilutions (Standards) B->C D Filter Sample (0.22 µm) B->D E Inject into HPLC System C->E D->E F Separate on C18 Column E->F G Detect at 280 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Concentration I->J

Caption: General workflow for HPLC-UV analysis.

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for bioanalytical studies or trace impurity analysis where high selectivity and low detection limits are required.

Principle of Operation

The chromatographic separation is similar to the HPLC-UV method, often employing faster gradient conditions. Following elution from the column, the analyte enters an electrospray ionization (ESI) source, where it is ionized. Because it contains a free carboxyl group, the molecule readily forms a deprotonated molecular ion [M-H]⁻ in negative ion mode.[6] A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the precursor ion (m/z 175.1), the second quadrupole (Q2) induces fragmentation, and the third quadrupole (Q3) monitors for a specific, stable product ion, ensuring exceptional selectivity and sensitivity.

Experimental Protocol

4.2.1 Reagents and Materials

  • As per HPLC-UV method, but using LC-MS grade solvents and additives.

4.2.2 Sample and Standard Preparation

  • Standard Stock and Working Solutions: Prepare as in the HPLC-UV method, but at lower concentrations appropriate for the higher sensitivity of the MS detector (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (e.g., Plasma): Employ a protein precipitation protocol. To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for injection.

4.2.3 Instrumentation and Conditions

ParameterCondition
LC System UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera)
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3 min; hold at 95% B for 1 min; re-equilibrate for 1 min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition Precursor (Q1): 175.1 m/z; Product (Q3): 131.1 m/z (loss of CO₂)
Source Temp. 550 °C
Method Validation Summary
Validation ParameterSpecification
Linearity (r²) > 0.995 over 0.1-100 ng/mL range
Accuracy (% Recovery) 85.0% - 115.0% (at LLOQ), 90.0% - 110.0% (other levels)
Precision (%RSD) < 15% (< 20% at LLOQ)
LOD ~0.02 ng/mL
LLOQ ~0.1 ng/mL
Matrix Effect Assessed and within acceptable limits
Workflow Diagram

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis A Sample Injection B UHPLC Separation (C18 Column) A->B C ESI Source (Negative Ionization) [M-H]⁻ = 175.1 B->C D Q1: Isolate Precursor Ion (175.1 m/z) C->D E Q2: Collision Cell (Fragmentation) D->E F Q3: Monitor Product Ion (131.1 m/z) E->F G Detector F->G H Generate Chromatogram (MRM) G->H I Quantify using Calibration Curve H->I

Caption: LC-MS/MS analysis workflow in MRM mode.

Method 3: High-Throughput Colorimetric Screening

This method, based on the Ehrlich reaction, is suitable for rapid screening of many samples, such as in enzyme assays or library screening, where absolute accuracy is secondary to throughput.[7][11]

Principle of Operation

Indoles react with p-dimethylaminobenzaldehyde (DMAB) under strong acidic conditions to form a colored cyanine dye.[12] The intensity of the resulting color, measured spectrophotometrically, is proportional to the concentration of the indole in the sample.

Experimental Protocol

5.2.1 Reagents and Materials

  • Ehrlich's Reagent: Dissolve 2.0 g of p-dimethylaminobenzaldehyde (DMAB) in 100 mL of a 1:1 mixture of 95% ethanol and concentrated hydrochloric acid. Prepare fresh and protect from light.

  • 96-well microplate

  • Microplate reader

5.2.2 Procedure

  • Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.

  • Carefully add 100 µL of Ehrlich's Reagent to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 560-580 nm using a microplate reader.

  • Construct a calibration curve and determine the concentration of the samples.

Conclusion

This document provides three distinct, validated methods for the quantification of this compound. The RP-HPLC-UV method is recommended for routine QC and purity assessments due to its robustness and reliability. For applications demanding utmost sensitivity and selectivity, such as bioanalysis, the LC-MS/MS method is superior. Finally, the colorimetric assay offers a rapid, high-throughput solution for screening purposes. The choice of method should be guided by the specific analytical challenge, considering the required sensitivity, sample matrix, and desired throughput.

References

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Advances URL: [Link]

  • Title: Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector Source: Longdom Publishing URL: [Link]

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete Source: Longdom Publishing URL: [Link]

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase Source: ResearchGate URL: [Link]

  • Title: 7-Hydroxy-1H-indole-2-carboxylic acid Source: Amerigo Scientific URL: [Link]

  • Title: A Practical Synthesis of Indole-2-carboxylic Acid Source: Taylor & Francis Online URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations Source: IntechOpen URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

  • Title: Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids Source: ScienceDirect URL: [Link]

  • Title: Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides Source: ResearchGate URL: [Link]

  • Title: High‐Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination Source: Forschungszentrum Jülich URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations Source: Microbe Online URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: Semantic Scholar URL: [Link]

  • Title: Understanding Impurity Analysis Source: Cormica Pharma & Med Device Testing URL: [Link]

  • Title: Indole Test Protocol Source: American Society for Microbiology URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

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Application Notes: The Strategic Use of 7-amino-1H-indole-2-carboxylic Acid in the Synthesis of Novel HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Engine of Viral Replication

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme essential for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2] This process establishes a permanent infection, making integrase a prime target for antiretroviral therapy due to the lack of a human counterpart.[2] Integrase Strand Transfer Inhibitors (INSTIs) represent a major class of antiretrovirals that effectively block this integration step.

At the heart of many potent INSTIs lies a specific chemical scaffold capable of chelating two divalent magnesium ions (Mg²⁺) within the enzyme's active site.[3][4][5] The indole-2-carboxylic acid framework has emerged as a highly promising scaffold for this purpose.[3][4][6] The indole nucleus and the C2-carboxylic acid group work in concert to bind the critical Mg²⁺ ions, disrupting the catalytic activity of the integrase enzyme.[2][4]

This guide focuses on a particularly versatile building block: 7-amino-1H-indole-2-carboxylic acid . The presence of two distinct functional groups—a nucleophilic amine at the C7 position and a carboxylic acid at the C2 position—makes this molecule an ideal starting point for constructing complex, polycyclic inhibitors, such as those seen in second-generation INSTIs like Dolutegravir and Bictegravir, which are designed to overcome drug resistance.[1][7] These application notes provide a detailed exploration of the mechanistic role of this scaffold and present robust protocols for its synthetic manipulation.

Part 1: The Core Pharmacophore and Mechanism of Action

The fundamental basis for the efficacy of indole-2-carboxylic acid derivatives is their ability to mimic the substrate interaction within the HIV integrase active site. The enzyme utilizes two Mg²⁺ ions to coordinate the viral DNA and facilitate the strand transfer reaction. The inhibitor effectively competes for this coordination complex.

Mechanism of Inhibition:

  • Metal Chelation: The nitrogen atom of the indole ring and the oxygen atoms of the C2-carboxylate form a specific three-point pharmacophore. This arrangement allows the molecule to bind tightly to the two Mg²⁺ ions.

  • Displacement of Viral DNA: By occupying the metal-binding site, the inhibitor prevents the proper positioning of the 3'-end of the viral DNA.

  • Inhibition of Strand Transfer: Consequently, the nucleophilic attack by the host DNA on the viral DNA, the key step in integration, is blocked, halting the viral replication cycle.

The diagram below illustrates the critical metal-chelating interaction of the indole-2-carboxylic acid scaffold within the HIV integrase active site.

Mechanism: Indole Scaffold Chelating Mg²⁺ Ions cluster_IN HIV Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Indole Indole-2-Carboxylic Acid Inhibitor Indole->Mg1 N-H Chelation Indole->Mg2 C=O Chelation vDNA Viral DNA (3' end) vDNA->Mg1 Coordination (Blocked) vDNA->Mg2 Coordination (Blocked)

Caption: Indole-2-carboxylic acid scaffold chelating Mg²⁺ ions in the active site.

Part 2: Core Synthetic Methodologies

The primary utility of this compound lies in its capacity for selective functionalization at either the C7-amino or the C2-carboxyl group. Amide bond formation is the most common and pivotal reaction employed to elaborate the core structure, adding side chains that can interact with other regions of the enzyme or improve pharmacokinetic properties.[8][9]

The key to successful synthesis is the strategic use of protecting groups and appropriate coupling reagents. One functional group must be temporarily masked to allow for selective reaction at the other.

Key Synthetic Workflow

The general workflow for utilizing this building block involves a decision point: which functional group to modify first. This choice depends on the overall synthetic strategy for the target inhibitor.

Start 7-Amino-1H-indole- 2-carboxylic Acid Protect_COOH Protect C2-Carboxylic Acid (e.g., as Methyl Ester) Start->Protect_COOH Path A Protect_Amine Protect C7-Amino Group (e.g., as Boc-carbamate) Start->Protect_Amine Path B Couple_Amine Amide Coupling at C7-NH₂ (Protocol 1) Protect_COOH->Couple_Amine Deprotect_COOH Deprotect C2-Carboxylic Acid (Hydrolysis) Couple_Amine->Deprotect_COOH Product_1 C7-Functionalized Inhibitor Precursor Deprotect_COOH->Product_1 Couple_COOH Amide Coupling at C2-COOH (Protocol 2) Protect_Amine->Couple_COOH Deprotect_Amine Deprotect C7-Amino Group (Acidolysis) Couple_COOH->Deprotect_Amine Product_2 C2-Functionalized Inhibitor Precursor Deprotect_Amine->Product_2

Caption: General synthetic pathways for functionalizing the bifunctional starting material.

Part 3: Detailed Experimental Protocols

The following protocols provide robust, field-tested methods for amide bond formation. The choice of coupling reagent depends on factors like substrate steric hindrance, electronic properties, and desired reaction conditions.[9] Carbodiimides like EDC are cost-effective and their byproducts are water-soluble, simplifying purification.[10] Uronium salts like HATU are highly efficient, especially for challenging couplings, leading to faster reactions and higher yields.[9][11]

Protocol 1: Amide Coupling at the C7-Amino Group (Post-Protection)

This protocol details the acylation of the C7-amino group after protection of the C2-carboxylic acid as a methyl ester.

Step A: Protection of the Carboxylic Acid

  • Dissolution: Suspend this compound (1.0 eq) in anhydrous methanol (MeOH, 10-20 mL per mmol of substrate).

  • Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Rationale: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the esterification and also protonates the C7-amino group, preventing side reactions.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the methyl 7-amino-1H-indole-2-carboxylate, which can often be used without further purification.

Step B: Amide Coupling with HATU

  • Setup: To a solution of the desired carboxylic acid (R-COOH, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per mmol) under a nitrogen atmosphere, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).[11] Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and the ammonium salt of the amine starting material, facilitating the reaction without competing in the coupling.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the highly reactive O-acylisourea intermediate.

  • Coupling: Add a solution of methyl 7-amino-1H-indole-2-carboxylate (from Step A, 1.0 eq) in anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to obtain the C7-acylated product.

Protocol 2: Amide Coupling at the C2-Carboxylic Acid (Post-Protection)

This protocol describes the formation of an amide at the C2-position after protecting the C7-amino group.

Step A: Protection of the Amino Group

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water. Add sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Reaction: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution and stir vigorously at room temperature overnight. Rationale: The Boc group is a standard, robust protecting group for amines that is stable to many reaction conditions but easily removed under acidic conditions.

  • Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected acid.

Step B: Amide Coupling with EDC/HOBt

  • Setup: Dissolve the Boc-protected acid (from Step A, 1.0 eq), the desired amine (R-NH₂, 1.1 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere.[8] Rationale: HOBt acts as a catalyst and suppresses side reactions, such as racemization, by forming an activated ester that is more stable than the EDC-activated species.

  • Coupling: Cool the solution to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.[10][12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the C2-amide product.

Part 4: Data and Optimization

Successful amide coupling depends on the careful selection of reagents and conditions. The following table summarizes typical parameters for the protocols described above.

ParameterMethod 1 (HATU)Method 2 (EDC/HOBt)Rationale & Field Insights
Coupling Agent HATUEDCHATU is faster and more efficient for hindered substrates; EDC is more economical for simpler couplings.
Additive None requiredHOBt or NHSHOBt/NHS is crucial with EDC to prevent side reactions and improve efficiency.
Base DIPEA, TEADIPEA, TEAA non-nucleophilic base is essential to prevent competition with the amine substrate. 2-3 equivalents are typical.
Solvent DMF, DCMDMF, DCMAnhydrous polar aprotic solvents are preferred to ensure all reagents remain in solution.
Temperature 0 °C to RT0 °C to RTActivation is often performed at 0 °C to control reactivity, followed by reaction at room temperature.
Reaction Time 2 - 12 hours12 - 24 hoursHATU-mediated reactions are generally faster. Monitor by LC-MS for optimal endpoint.

Conclusion

This compound is a powerful and strategic starting material for the development of advanced HIV integrase inhibitors. Its bifunctional nature allows for the creation of diverse chemical structures through well-established synthetic transformations, primarily amide bond formation. By understanding the mechanistic role of the indole scaffold in chelating essential metal ions and by applying robust, optimized protocols for its functionalization, researchers can efficiently synthesize novel candidates in the ongoing effort to combat HIV and overcome the challenge of drug resistance.

References

  • Meng, Z. et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • Muraglia, E. et al. (2008). Design and Synthesis of Bicyclic Pyrimidinones as Potent and Orally Bioavailable HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wang, Z.-L. et al. (n.d.). Selected bioactive molecules containing 7‐aminoindole scaffold (A) and transition metal‐catalyzed C‐7 selective amination of indoles (B). ResearchGate. [Link]

  • Pescatori, G. et al. (2011). Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors. ChemMedChem. [Link]

  • Anonymous. (2023). Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties. ACS Publications. [Link]

  • Valadkhani, S. et al. (2014). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research. [Link]

  • Meng, Z. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Meng, Z. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

  • Meng, Z. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central. [Link]

  • MySkinRecipes. (n.d.). 7-Aminoindole. MySkinRecipes. [Link]

  • Sechi, M. et al. (2004). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. International Journal of Molecular Medicine. [Link]

  • Craigie, R. & Felock, P. (2009). Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors. Retrovirology. [Link]

  • Anonymous. (n.d.). Synthesis of raltegravir.
  • Wang, G. et al. (2009). Design and Synthesis of Novel Nitrogen-Containing Polyhydroxylated Aromatics as HIV-1 Integrase Inhibitors From Caffeic Acid Phenethyl Ester. Chemical & Pharmaceutical Bulletin. [Link]

  • Craigie, R. & Felock, P. (2009). Raltegravir, elvitegravir, and metoogravir: The birth of "me-too" HIV-1 integrase inhibitors. Retrovirology. [Link]

  • Meng, Z. et al. (2024). (A) Design strategy of indole-2-carboxylic acid (1) as a potential... ResearchGate. [Link]

  • University of Puget Sound. (n.d.). Amide Coupling Protocol. Biofilm Inhibitor Synthesis. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Lindhardt, A. T. et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Ziegler, R. E. et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. ResearchGate. [Link]

  • Sravanthi, V. & Man-made, S. (2016). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Bioactive Compounds. [Link]

  • Ziegler, R. E. et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. DSpace@MIT. [Link]

  • Ziegler, R. E. et al. (2018). 7-step flow synthesis of the HIV integrase inhibitor Dolutegravir. DSpace@MIT. [Link]

  • Alobaidi, A. et al. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. PMC - NIH. [Link]

  • Meng, Z. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

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Protocol for Amide Coupling of Indole-2-Carboxylic Acids: Navigating Challenges and Ensuring Success

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of Indole-2-Carboxylic Acids

Indole-2-carboxamides are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active agents, from potent anti-cancer compounds to mycobactericidal leads.[1] The amide coupling of an indole-2-carboxylic acid with an amine appears, on the surface, to be a standard transformation. However, this particular substrate class presents a significant and often underestimated challenge: the propensity for decarboxylation.[2][3]

The electron-rich nature of the indole ring system facilitates the loss of carbon dioxide from the C2 position, particularly under harsh conditions such as elevated temperatures. This side reaction not only consumes the starting material but also complicates purification, leading to reduced yields and process inefficiencies.[4] Therefore, the selection of an appropriate coupling strategy is not merely a matter of efficiency but a critical step to preserve the integrity of the molecular framework.

This guide provides a detailed analysis of robust protocols for the amide coupling of indole-2-carboxylic acids. We will explore the mechanistic underpinnings of various coupling reagents, explain the rationale behind specific experimental conditions, and provide step-by-step procedures designed to maximize yield while minimizing side reactions like decarboxylation and epimerization.

Core Principles for Success: Mitigating Decarboxylation and Epimerization

Two primary side reactions plague the amide coupling of indole-2-carboxylic acids:

  • Decarboxylation: The indole nucleus can stabilize the transient carbanion formed upon loss of CO₂, making this a facile process if the reaction is heated or exposed to strong bases for extended periods. The key to prevention is using mild conditions and low temperatures.

  • Epimerization: If the indole-2-carboxylic acid or the amine partner contains a chiral center alpha to the reacting functionality, racemization or epimerization can occur. This is typically mediated by the formation of an oxazolone intermediate from the activated carboxylic acid.[5] The use of racemization-suppressing additives (e.g., HOBt) or coupling reagents known for low epimerization potential is crucial.[6][7]

The protocols detailed below are built around these principles, favoring reagents and conditions that ensure a mild and controlled reaction environment.

Visualizing the Key Challenge: The Decarboxylation Pathway

The following diagram illustrates the unwanted decarboxylation pathway that competes with the desired amide formation. Understanding this process is key to selecting conditions that disfavor it.

cluster_main Amide Coupling Pathways for Indole-2-Carboxylic Acid Start Indole-2-Carboxylic Acid Activated Activated Ester (e.g., O-acylisourea, HOBt-ester) Start->Activated Coupling Reagent (HATU, EDC, T3P) Decarboxylation Side Product: Indole Start->Decarboxylation Heat / Strong Base (Unwanted Pathway) Amide Desired Product: Indole-2-Carboxamide Activated->Amide + Amine (R-NH2) (Desired Pathway)

Caption: Competing pathways in the coupling of indole-2-carboxylic acids.

Recommended Coupling Strategies and Protocols

We will focus on three widely adopted, reliable, and scalable coupling strategies:

  • Carbodiimide-Mediated Coupling (EDC/HOBt): A classic, cost-effective method.

  • Uronium/Aminium Salt-Mediated Coupling (HATU): A highly efficient and rapid method.

  • Phosphonic Anhydride-Mediated Coupling (T3P®): A mild reagent with an easy workup profile.

Strategy 1: EDC/HOBt - The Workhorse Protocol

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a staple in amide synthesis.[1] The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. HOBt acts as a crucial trapping agent, converting the O-acylisourea into an HOBt-ester, which is more stable, less prone to racemization, and reacts cleanly with the amine.[7][8]

Materials:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Amine (hydrochloride salt or free base) (1.0-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt·H₂O (1.2-1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv if using amine salt)

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole-2-carboxylic acid (1.0 equiv), the amine (1.1 equiv), HOBt·H₂O (1.2 equiv), and the chosen solvent (DCM or DMF, to make a ~0.1 M solution).

  • If using an amine hydrochloride salt, add DIPEA (2.2 equiv). If using the free base amine, add DIPEA (1.2 equiv).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. The order of addition is critical; adding the carbodiimide last prevents its premature degradation and allows for the efficient formation of the HOBt ester.[9]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 3-12 hours).[1]

  • Workup:

    • If using DCM, dilute the reaction mixture with more DCM. Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

    • If using DMF, dilute the reaction with ethyl acetate and wash with water and brine multiple times to remove the DMF.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Strategy 2: HATU - The High-Efficiency Protocol

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is an aminium-based coupling reagent known for its high efficiency and fast reaction times.[10] It activates the carboxylic acid to form a highly reactive HOAt-ester, which rapidly couples with the amine. The presence of the HOAt moiety suppresses racemization effectively.[11] Pre-activation of the carboxylic acid before adding the amine is often recommended to prevent HATU from reacting directly with the amine nucleophile.[12]

Materials:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Base: DIPEA or TEA (2.0-3.0 equiv)

  • Solvent: DMF or Acetonitrile (MeCN)

Procedure:

  • In a flask under an inert atmosphere, dissolve the indole-2-carboxylic acid (1.0 equiv) in DMF or MeCN (~0.1 M).

  • Add DIPEA (2.5 equiv) to the solution.

  • Add HATU (1.1 equiv) and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester before the amine is introduced.[12][13]

  • In a separate vial, dissolve the amine (1.1 equiv) in a small amount of the reaction solvent.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (often complete within 1-4 hours).

  • Workup:

    • Quench the reaction with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer extensively with water to remove DMF, followed by 5% LiCl solution (if residual DMF is an issue), and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

A 1. Dissolve Acid in DMF/DIPEA B 2. Add HATU (Pre-activation) A->B C 3. Stir 15-30 min (Active Ester Forms) B->C D 4. Add Amine C->D E 5. Stir 1-4h at RT (Coupling) D->E F 6. Workup & Purification E->F

Caption: Recommended workflow for HATU-mediated amide coupling.

Strategy 3: T3P® - The Mild and Clean Protocol

Propylphosphonic anhydride (T3P®) is a mild and effective coupling reagent that is particularly useful for substrates prone to epimerization.[6] It activates the carboxylic acid to form a mixed anhydride. The byproducts of the reaction are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying purification.[14] This makes T3P an excellent choice for both small-scale and large-scale synthesis.[15][16][17]

Materials:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50 wt% solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine or TEA (3.0-4.0 equiv)

  • Solvent: Ethyl acetate (EtOAc), Tetrahydrofuran (THF), or DCM

Procedure:

  • Combine the indole-2-carboxylic acid (1.0 equiv), amine (1.1 equiv), and the chosen solvent (e.g., EtOAc) in a flask under an inert atmosphere.

  • Add the base (e.g., Pyridine, 4.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 equiv) dropwise, keeping the internal temperature below 10 °C. The mechanism involves initial deprotonation of the acid by the base, followed by attack on the T3P reagent.[14]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. The aqueous washes effectively remove all phosphorus-containing byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography if necessary (crude product is often of high purity).

Comparative Summary of Coupling Reagents

FeatureEDC / HOBtHATUT3P®
Activation Mechanism Forms O-acylisourea, trapped as HOBt-esterForms highly reactive HOAt-esterForms a mixed phosphonic anhydride
Relative Reactivity Moderate to HighVery HighHigh
Epimerization Risk Low (with HOBt)Very LowVery Low[6]
Workup Standard aqueous washesRequires extensive washes to remove DMF/byproductsSimple aqueous washes remove byproducts effectively[14]
Key Advantage Cost-effective, widely availableHigh speed and efficiencyMild conditions, easy workup, scalable
Key Disadvantage Byproducts can be difficult to removeExpensive, byproduct removal can be tediousRequires stoichiometric base, higher reagent load
Typical Conditions 0 °C to RT, 3-12 h[1]RT, 1-4 h[18]0 °C to RT, 2-16 h[17]

Conclusion

The successful amide coupling of indole-2-carboxylic acids hinges on the careful selection of reagents and conditions that circumvent the inherent risk of decarboxylation. By maintaining low reaction temperatures and employing mild, modern coupling reagents, researchers can reliably synthesize indole-2-carboxamides in high yield and purity. The EDC/HOBt protocol offers a cost-effective solution, HATU provides unparalleled speed and efficiency, and T3P® presents a mild and easily scalable method with a simplified workup. Each protocol, when executed with an understanding of the underlying chemical principles, serves as a robust and trustworthy tool for drug discovery and development professionals.

References

  • Abrahams, K. A., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3347–3358. Available at: [Link]

  • Carolan, C., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(1), 79-83. Available at: [Link]

  • Komanduri, V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

  • Caddick, S., et al. (2007). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Organic Preparations and Procedures International, 39(1), 97-103. Available at: [Link]

  • Walters, M., et al. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC. Available at: [Link]

  • DigitalCommons@UNMC. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). Available at: [Link]

  • Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(5), 1428–1429. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Roda, G., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry, 36(1), e20230008. Available at: [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Available at: [Link]

  • Reddit r/Chempros. (2022). How do I avoid side reactions while doing this peptide coupling reaction? Available at: [Link]

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-143. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Available at: [Link]

  • ResearchGate. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2015). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at: [Link]

  • Arts, M., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 27(45), 11559-11581. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Available at: [Link]

  • Reddit r/Chempros. (2023). What is the correct order of addition for EDCI and HOBt? Available at: [Link]

  • Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. British Journal of Pharmacology, 95(3), 735-742. Available at: [Link]

  • Reddy, B. V. S., et al. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cyclization. Organic Letters, 21(14), 5447–5451. Available at: [Link]

  • Reddit r/Chempros. (2022). HATU coupling - what's the best order? Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • de Moraes, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(1), 744–764. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 3849–3857. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 7-amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-amino-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of physical chemistry and extensive experience in compound handling and formulation.

Understanding the Challenge: The Amphoteric Nature of this compound

This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group) functional groups. This dual nature is the primary determinant of its solubility characteristics. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, its solubility in aqueous media is at its minimum. By adjusting the pH away from the pI, we can ionize the molecule, forming a salt and significantly increasing its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is expected to have low intrinsic solubility in neutral water due to its amphoteric nature. At neutral pH, the compound exists predominantly in its zwitterionic form, which can lead to strong intermolecular interactions and a stable crystal lattice, thereby reducing solubility. To achieve dissolution in aqueous solutions, pH adjustment is typically required.

Q2: What are the predicted pKa values for this compound?

Functional GroupPredicted pKa
Carboxylic Acid (-COOH)~2.5 - 3.5
Amino Group (-NH2)~4.5 - 5.5

Disclaimer: These are predicted values and should be used as a guide for initial experiments. The actual pKa values may vary.

Q3: In which organic solvents can I dissolve this compound?

A3: Based on the behavior of structurally similar indole carboxylic acids, the following provides a qualitative guide to solubility in common organic solvents:

SolventPredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA good starting point for creating stock solutions.
Dimethylformamide (DMF)HighSimilar to DMSO, effective for creating concentrated stocks.
MethanolModerateMay require warming or sonication to achieve higher concentrations.
EthanolLow to ModerateSolubility is generally lower than in methanol.
AcetonitrileLowNot a recommended primary solvent.
WaterVery Low (at neutral pH)pH adjustment is necessary for aqueous solubility.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be a useful technique to increase the rate of dissolution. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. It is recommended to heat the solution to no more than 40-50°C and to monitor for any color changes that might indicate decomposition. Always assess the stability of your compound under your specific experimental conditions.

Troubleshooting Guides

Guide 1: Systematic pH-Adjustment for Aqueous Solubilization

This guide provides a step-by-step protocol for dissolving this compound in aqueous buffers by adjusting the pH. The strategy is to shift the pH of the solution to be at least 2 units away from the pKa of the functional group you wish to ionize.

Underlying Principle:

  • To dissolve the compound by making it a carboxylate salt, the pH should be raised above the pKa of the carboxylic acid (pH > pKa + 2).

  • To dissolve it by making it an ammonium salt, the pH should be lowered below the pKa of the amino group (pH < pKa - 2).

Experimental Protocol:

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of the Suspension:

    • Weigh the desired amount of this compound and add it to a beaker or flask.

    • Add a portion of the desired aqueous solvent (e.g., 80% of the final volume) to create a suspension.

    • Place the container on a stir plate and begin stirring.

  • pH Adjustment (Basic Conditions - Formation of Carboxylate Salt):

    • Slowly add 0.1 M NaOH dropwise to the suspension while continuously monitoring the pH.

    • As the pH increases and surpasses the pKa of the carboxylic acid (~pH 4.5-5.5), you should observe the solid beginning to dissolve.

    • Continue to add NaOH until all the solid has dissolved and the pH is at least 2 units above the carboxylic acid pKa (e.g., pH > 5.5).

    • Once fully dissolved, adjust the final volume with the solvent.

  • pH Adjustment (Acidic Conditions - Formation of Ammonium Salt):

    • Slowly add 0.1 M HCl dropwise to a fresh suspension while continuously monitoring the pH.

    • As the pH decreases and drops below the pKa of the amino group (~pH 2.5-3.5), the compound should start to dissolve.

    • Continue to add HCl until complete dissolution is achieved and the pH is at least 2 units below the amino group pKa (e.g., pH < 2.5).

    • Adjust to the final desired volume.

Causality Behind Experimental Choices: By moving the pH significantly away from the isoelectric point, we maximize the concentration of the charged, and therefore more water-soluble, species of the molecule. The choice of adding acid or base will depend on the pH requirements of your downstream application.

Self-Validating System: The visual endpoint of complete dissolution serves as the primary validation of this protocol. The final pH of the solution should be recorded and confirmed to be in the target range for maintaining solubility.

Workflow Diagram:

G start Start with solid compound suspend Suspend in aqueous solvent start->suspend decision Desired pH for experiment? suspend->decision add_hcl Titrate with 0.1 M HCl decision->add_hcl Acidic add_naoh Titrate with 0.1 M NaOH decision->add_naoh Basic acid_path Acidic (pH < 4) base_path Basic (pH > 7) check_diss_acid Complete dissolution? add_hcl->check_diss_acid check_diss_acid->add_hcl No end_acid Solubilized as ammonium salt check_diss_acid->end_acid Yes check_diss_base Complete dissolution? add_naoh->check_diss_base check_diss_base->add_naoh No end_base Solubilized as carboxylate salt check_diss_base->end_base Yes no_acid No yes_acid Yes no_base No yes_base Yes

Caption: pH-adjustment workflow for solubilizing this compound.

Guide 2: Co-Solvent Systems for Enhanced Solubility

For applications where significant pH alteration is not desirable, or for creating highly concentrated stock solutions, a co-solvent system can be employed.

Underlying Principle: Co-solvents, such as DMSO or DMF, are water-miscible organic solvents that can disrupt the intermolecular forces in the solid-state compound and solvate it effectively. By dissolving the compound in a small amount of a strong organic solvent first, it can then be diluted into an aqueous buffer.

Experimental Protocol:

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desired aqueous buffer

  • Vortex mixer and/or sonicator

Step-by-Step Procedure:

  • Direct Solubilization in Organic Solvent:

    • Weigh the desired amount of the compound into a suitable vial.

    • Add a minimal amount of DMSO or DMF to completely dissolve the solid. Gentle warming or sonication can be used to aid dissolution. This will be your concentrated stock solution.

  • Dilution into Aqueous Buffer:

    • While vortexing the aqueous buffer, slowly add the desired volume of the concentrated stock solution.

    • Crucially, the final concentration of the organic solvent should be kept as low as possible (typically <1% v/v for cell-based assays) to avoid solvent-induced artifacts.

    • If precipitation occurs upon dilution, you have exceeded the solubility limit in the final aqueous/organic mixture. In this case, either reduce the final concentration of the compound or slightly increase the percentage of the co-solvent.

Causality Behind Experimental Choices: DMSO and DMF are highly polar aprotic solvents that are excellent at dissolving a wide range of organic molecules. By pre-dissolving the compound in a small volume of these solvents, we overcome the initial energy barrier of breaking the crystal lattice.

Self-Validating System: A clear, precipitate-free solution after dilution is the indicator of a successful co-solvent solubilization. It is advisable to visually inspect the solution after some time to ensure no delayed precipitation occurs.

Workflow Diagram:

G start Start with solid compound dissolve_dmso Dissolve in minimal DMSO/DMF start->dissolve_dmso stock_solution Concentrated Stock Solution dissolve_dmso->stock_solution dilute Slowly add to aqueous buffer with vortexing stock_solution->dilute check_precipitate Precipitation? dilute->check_precipitate end_soluble Solubilized in co-solvent system check_precipitate->end_soluble No troubleshoot Reduce concentration or increase co-solvent % check_precipitate->troubleshoot Yes

Caption: Co-solvent workflow for solubilizing this compound.

Guide 3: Investigating Salt Formation for Improved Solubility

If routine solubilization is required, preparing a salt form of this compound can provide a more readily soluble starting material.[1][2]

Underlying Principle: By reacting the amphoteric compound with a suitable acid or base, a stable salt with improved aqueous solubility can be isolated. The selection of the counter-ion is critical and can influence properties such as hygroscopicity and stability.

General Screening Protocol:

Materials:

  • This compound

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid) and bases (e.g., NaOH, KOH, tromethamine).

  • Solvents for crystallization (e.g., ethanol, isopropanol, acetone).

Step-by-Step Procedure:

  • Equimolar Reaction:

    • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

    • In a separate container, dissolve an equimolar amount of the chosen acid or base in the same solvent.

    • Slowly add the acid/base solution to the solution of the parent compound while stirring.

  • Inducing Crystallization:

    • If a precipitate forms immediately, it can be collected by filtration.

    • If no precipitate forms, crystallization can be induced by slow evaporation of the solvent, or by the addition of an anti-solvent (a solvent in which the salt is poorly soluble).

  • Solubility Assessment:

    • Isolate and dry the resulting solid.

    • Assess the solubility of the newly formed salt in water or your desired buffer and compare it to the parent compound.

Causality Behind Experimental Choices: The formation of an ionic salt disrupts the crystal lattice of the zwitterionic parent compound, often leading to a solid form that is more readily solvated by polar solvents like water.

Self-Validating System: Successful salt formation can be confirmed by analytical techniques such as NMR, FT-IR, and DSC, which will show characteristic changes compared to the parent compound. A significant increase in aqueous solubility is the primary functional validation.

Quantification of this compound

Accurate quantification is crucial for any experiment. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.

General HPLC-UV Protocol:

ParameterRecommendationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for indole-based compounds.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in WaterProvides a source of protons to ensure consistent ionization and good peak shape.
Mobile Phase B Acetonitrile or MethanolThe organic component for eluting the compound from the column.
Gradient Start with a low % of B, ramp up to elute the compound, then re-equilibrate.A gradient is often necessary to achieve good separation from impurities and ensure a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength ~220 nm and ~280 nmIndole compounds typically have strong absorbance at these wavelengths. Monitor both to determine the optimal wavelength for your specific compound and mobile phase.
Standard Curve Prepare a series of known concentrations of your compound to generate a standard curve for accurate quantification.Essential for relating peak area to concentration.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Rowan. (n.d.). Free Online pKa Calculator. Rowan Scientific. Retrieved January 21, 2026, from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved January 21, 2026, from [Link]

  • Kim, J., Im, Y. J., & Kim, S. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Chemistry, 2017, 1–7. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201–217.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579. [Link]

  • European Patent Office. (1992). Process for producing crystals of salt of acidic amino acid and basic amino acid.
  • LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science. [Link]

  • Kozikowski, A. P., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Solubility of Organic Compounds. [Link]

Sources

stability of 7-amino-1H-indole-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the experimental use of this compound. As a specialized aminoindole, its stability can be a critical factor in the success and reproducibility of your experiments. This document provides insights into its stability under various conditions, recommended handling procedures, and methodologies to assess its integrity.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to a brownish tint. Is it still usable?

A darkening in color of solid this compound is a common indicator of degradation, likely due to oxidation or exposure to light. The amino group on the indole ring makes the compound susceptible to oxidative processes, which can lead to the formation of colored impurities. While a slight change in color may not significantly impact the outcome of all experiments, it is a sign of potential impurity. For sensitive applications, it is crucial to assess the purity of the material before use. We recommend performing a purity analysis, for example by HPLC, to determine the percentage of the intact compound remaining.

Q2: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry environment. Storage at 2-8°C is recommended. For enhanced protection against oxidation, storing the compound under an inert atmosphere, such as argon or nitrogen, is advisable.

Q3: In which solvents is this compound soluble, and how should I prepare stock solutions?

Based on the parent compound, indole-2-carboxylic acid, this molecule is expected to be soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and methanol[1]. Due to the presence of both an acidic carboxylic acid and a basic amino group, its solubility in aqueous solutions will be pH-dependent.

When preparing stock solutions, it is best practice to prepare them fresh for each experiment to minimize degradation in solution. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q4: I am observing unexpected peaks in my chromatogram when analyzing my reaction mixture containing this compound. What could be the cause?

The appearance of unexpected peaks can be attributed to the degradation of this compound under your experimental conditions. The aminoindole structure is susceptible to several degradation pathways:

  • Oxidation: The electron-rich indole nucleus and the amino group are prone to oxidation, which can be accelerated by exposure to air, transition metals, or other oxidizing agents in your reaction mixture.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of indole compounds.

  • pH-mediated instability: Extremes of pH may affect the stability of the molecule.

To identify the source of the issue, it is important to run control experiments and analyze the stability of your compound under the specific conditions of your reaction (e.g., solvent, temperature, pH, and light exposure).

Troubleshooting Guide: Degradation and Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered with this compound.

Issue 1: Visual Degradation of Solid Compound (Color Change)
  • Symptom: The solid material has darkened over time.

  • Underlying Cause: This is most likely due to oxidation of the amino group and/or the indole ring, a common issue with amino-substituted indoles which are sensitive to air and light[2].

  • Troubleshooting Workflow:

A Start: Color change observed in solid compound B Assess Purity: - HPLC with UV/Vis detector - LC-MS for impurity identification A->B C Is purity acceptable for your application? B->C D Proceed with experiment, but note the potential for impurities. C->D Yes E Purify the compound (e.g., recrystallization) or procure a new batch. C->E No F Review Storage Conditions: - Tightly sealed container? - Protected from light? - Cool and dry environment? - Inert atmosphere? D->F E->F G Implement optimal storage conditions for all batches. F->G

Caption: Workflow for addressing solid compound degradation.

Issue 2: Suspected Degradation in Solution
  • Symptom: Inconsistent experimental results, appearance of new spots on TLC, or extra peaks in HPLC/LC-MS analysis.

  • Underlying Cause: The compound may be degrading in your chosen solvent or under the experimental conditions (pH, temperature, light). The amino group makes the indole ring more susceptible to electrophilic attack and oxidation.

  • Troubleshooting Workflow:

A Start: Suspected degradation in solution B Perform a solution stability study. Prepare a solution of the compound in your experimental solvent. A->B C Divide the solution into aliquots and expose to different conditions: 1. Experimental temperature 2. Room temperature 3. Protected from light 4. Exposed to light B->C D Analyze aliquots by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours). C->D E Is significant degradation observed? D->E F Identify the problematic condition(s) (e.g., light, temperature). E->F Yes H No significant degradation. Investigate other reaction components for incompatibilities. E->H No G Optimize experimental protocol: - Prepare solutions fresh. - Minimize exposure to light and air. - Use degassed solvents. - Work at lower temperatures if possible. F->G

Sources

troubleshooting guide for 7-amino-1H-indole-2-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 7-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The unique trifunctional nature of this molecule—possessing an indole core, a reactive amino group, and a carboxylic acid—presents specific opportunities and hurdles in its application.

Physicochemical Properties & Handling

A foundational understanding of the compound's properties is critical for successful experimental design.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Typically a solid powder, may range from off-white to yellow or brown[1]
Melting Point Decomposes above 250°C[2]
Solubility Generally soluble in DMSO and methanol. Limited solubility in water and many common organic solvents.[1]
Storage Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is a versatile heterocyclic building block, primarily used in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in many biologically active molecules.[3][4] Specifically, indole-2-carboxylic acid derivatives have been investigated as inhibitors for targets like HIV-1 integrase and as agonists for receptors like TRPV1.[5][6] The 7-amino group provides a key vector for further chemical modification to explore structure-activity relationships (SAR).

Q2: How should I store the compound to ensure its long-term stability?

A2: Due to the presence of the electron-rich indole ring and the primary amino group, this compound is susceptible to oxidation, which can lead to discoloration (e.g., turning brown or purple) and impurity formation. For optimal stability, store the solid compound at low temperatures (2-8°C), under an inert atmosphere (argon or nitrogen), and protected from light.

Q3: Is it necessary to protect the amino or indole nitrogen group during reactions?

A3: It is highly recommended. The nucleophilicity of both the 7-amino group and the indole N-H can lead to unwanted side reactions, particularly during amide coupling or other modifications of the carboxylic acid.

  • Amino Group Protection: Boc (tert-butyloxycarbonyl) is a common choice as it is stable under many reaction conditions and can be removed with acid.

  • Indole N-H Protection: While the indole nitrogen is less nucleophilic than the amino group, it can still react. Protecting groups like Boc, Tosyl (Ts), or SEM (2-(trimethylsilyl)ethoxymethyl) can be used to prevent side reactions and improve solubility in organic solvents.[7]

Troubleshooting Guide: Synthesis and Application

This section addresses specific problems encountered during experimental workflows.

Dissolution and Solubility Issues

Problem: My this compound won't dissolve in my desired solvent.

Causality: The molecule has both a basic amino group and an acidic carboxylic acid, giving it zwitterionic character. This, combined with the planar indole core, can lead to strong intermolecular interactions and poor solubility in many common non-polar organic solvents like dichloromethane (DCM) or diethyl ether. While it is soluble in polar aprotic solvents like DMSO and DMF, these can be difficult to remove and may interfere with subsequent reactions.[1]

Solutions:

  • Solvent Selection: For reactions, prioritize polar aprotic solvents such as DMF or NMP. For preparing stock solutions for biological assays, DMSO is the standard choice.[1]

  • pH Adjustment: If using an aqueous or semi-aqueous system, adjusting the pH can significantly improve solubility.

    • Acidic Conditions (pH < 2): Protonating the amino group can increase solubility.

    • Basic Conditions (pH > 10): Deprotonating the carboxylic acid and indole N-H can form a soluble salt.

  • Derivatization: For synthetic applications, converting the carboxylic acid to its methyl or ethyl ester can break the zwitterionic character and dramatically improve solubility in solvents like ethyl acetate or DCM.[8]

Low Yield in Amide Coupling Reactions

Problem: I am getting low yields or a complex mixture of products when trying to form an amide from the carboxylic acid.

Causality: This is a common issue stemming from several factors:

  • Side Reactions: The unprotected 7-amino group can compete with your desired amine nucleophile, leading to polymerization or undesired side products.

  • Poor Activation: The carboxylic acid may not be efficiently activated by your coupling reagent.

  • Reagent Incompatibility: Some coupling reagents may be sensitive to the reaction conditions or react with the indole core.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low-yield amide coupling reactions.

Purification Challenges

Problem: The crude product is difficult to purify by standard column chromatography.

Causality: The high polarity and potential zwitterionic nature of the compound can cause it to streak or remain irreversibly adsorbed on a standard silica gel column.

Solutions:

  • Acid/Base Extraction: If impurities are neutral or of a different acidic/basic character, an aqueous acid/base workup can be highly effective for initial purification.[9] Dissolve the crude mixture in a solvent like ethyl acetate, wash with a mild acid (e.g., 1M HCl) to remove basic impurities, and then with a mild base (e.g., sat. NaHCO₃) to extract your acidic product. The product can then be recovered by acidifying the basic aqueous layer and extracting.

  • Reverse-Phase Chromatography (C18): For polar compounds, reverse-phase HPLC or flash chromatography is often more effective than normal-phase (silica). A mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or TFA is a good starting point.

  • Recrystallization: If a solid, recrystallization can be an excellent purification method. Experiment with solvent systems like ethanol/water or methanol/water.[2]

Analytical Issues

Problem: I am observing peak tailing and poor resolution during HPLC analysis.

Causality: The free amino group can interact with residual acidic silanol groups on the silica-based HPLC column, leading to peak tailing. The carboxylic acid can also contribute to this effect.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., 0.1% triethylamine) to the mobile phase. An acidic modifier will protonate the amino group, and a basic modifier will deprotonate the carboxylic acid, in both cases minimizing unwanted interactions with the stationary phase.

  • End-Capped Column: Use a high-quality, end-capped C18 column, which has fewer free silanol groups.

  • Check pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to ensure it is in a single ionic state.

Key Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol assumes the 7-amino group has been previously protected (e.g., as a Boc-carbamate).

  • Dissolution: Dissolve 7-(Boc-amino)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Amine: Add the desired amine (1.1 eq) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Cool the mixture to 0°C in an ice bath. Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Protocol 2: Boc-Protection of the 7-Amino Group
  • Dissolution: Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 ratio).

  • Basification: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2-3 eq) to the suspension.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 eq) dissolved in a small amount of dioxane.

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Workup: Acidify the reaction mixture to pH ~3 with cold 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected product, which can be further purified if necessary.

Reaction Pathway Visualization:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Protected Intermediate A This compound C 7-(Boc-amino)-1H-indole-2-carboxylic acid A->C Protection Step Boc2O Boc₂O Boc2O->C Base Na₂CO₃ / Dioxane-H₂O Base->C

Caption: Workflow for Boc-protection of the 7-amino group.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.com. 7

  • Canadian Science Publishing. (1963). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Journal of Chemistry. 2

  • PubChem. 7-Amino-4-methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information.

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. 3

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. 5

  • MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. 8

  • MDPI. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.

  • Royal Society of Chemistry. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. 4

  • ResearchGate. (2013). How can I purify carboxylic acid?. 9

  • ChemicalBook. (2023). Indole-2-carboxylic acid. 1

Sources

Technical Support Center: Scale-Up of 7-amino-1H-indole-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 7-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable indole derivative. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and industrially relevant synthetic routes involve the Japp-Klingemann reaction followed by a Fischer indole synthesis.[1][2][3] This approach offers versatility and control over the substitution pattern of the indole ring. An alternative strategy involves the synthesis of a nitro-substituted indole precursor, followed by reduction of the nitro group to an amine in the later stages of the synthesis.[4]

Q2: What are the main challenges in the scale-up of this compound synthesis?

A2: The primary challenges during scale-up include:

  • Stability of the amino group: The 7-amino group can be sensitive to the acidic conditions of the Fischer indole synthesis, potentially leading to side reactions or degradation.

  • Side reactions: Unwanted side reactions, such as dimerization or polymerization of indole intermediates, can reduce yield and complicate purification.

  • Purification: The final product can be challenging to purify, especially at a larger scale, due to the presence of closely related impurities.

  • Decarboxylation: If the goal is the corresponding 7-aminoindole, the decarboxylation of the carboxylic acid needs to be carefully controlled to avoid degradation.[4][5]

Q3: Is the 7-amino group sensitive to oxidation?

A3: Yes, amino-substituted indoles can be susceptible to oxidation, especially in the presence of air and certain metal catalysts. This can lead to the formation of colored impurities and a decrease in the overall yield and purity of the final product. It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to carefully select catalysts and reaction conditions to minimize oxidative side reactions.

Q4: What are the typical analytical methods for monitoring the reaction progress and purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Refractive Index (RI) detector is a common and reliable method for monitoring reaction progress and assessing the purity of the final product and its isomers.[6] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis during the reaction. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Japp-Klingemann Reaction

Problem 1: Low yield of the hydrazone intermediate.

  • Possible Cause A: Incomplete diazotization of the aniline precursor.

    • Solution: Ensure the temperature of the diazotization reaction is maintained between 0-5 °C. Use fresh sodium nitrite and ensure the mineral acid is of the correct concentration. Test for the presence of nitrous acid with starch-iodide paper before adding the aniline.

  • Possible Cause B: Decomposition of the diazonium salt.

    • Solution: Use the diazonium salt immediately after its preparation. Avoid exposing the solution to elevated temperatures or direct sunlight.

  • Possible Cause C: Incorrect pH for the coupling reaction.

    • Solution: The coupling of the diazonium salt with the β-keto-ester is pH-sensitive. Maintain the pH in the recommended range (typically weakly acidic to neutral) by using a suitable buffer, such as sodium acetate.[5]

Problem 2: Formation of unexpected byproducts.

  • Possible Cause: Side reactions of the diazonium salt.

    • Solution: Diazonium salts can undergo side reactions such as Sandmeyer-type reactions if certain metal ions are present. Ensure the reaction vessel is clean and free of contaminants. In some cases, halogenated byproducts can form if the reaction is carried out in the presence of halide ions under certain conditions.[7]

Fischer Indole Synthesis

Problem 3: Low yield of the indole-2-carboxylic acid.

  • Possible Cause A: Harsh acidic conditions.

    • Solution: The 7-amino group can be sensitive to strong acids.[8] Use milder Brønsted acids like p-toluenesulfonic acid or Lewis acids such as zinc chloride.[9] Polyphosphoric acid (PPA) can also be an effective catalyst.[10] Optimization of the acid catalyst and reaction temperature is crucial.

  • Possible Cause B: N-N bond cleavage as a side reaction.

    • Solution: Electron-donating groups, such as the amino group, on the phenylhydrazine ring can sometimes favor N-N bond cleavage over the desired cyclization.[8][11] Using a milder catalyst and lower reaction temperatures can help to mitigate this side reaction.

  • Possible Cause C: Polymerization of intermediates.

    • Solution: Indole and its derivatives can be prone to polymerization under strongly acidic conditions.[12] Use the minimum effective amount of acid catalyst and control the reaction temperature carefully. Performing the reaction under dilute conditions may also be beneficial.

Problem 4: Formation of regioisomers.

  • Possible Cause: Use of an unsymmetrical ketone in the hydrazone formation.

    • Solution: The Fischer indole synthesis can yield a mixture of regioisomers if an unsymmetrical ketone is used.[10] To synthesize this compound, pyruvic acid or its ester is the preferred carbonyl compound, which leads to the desired 2-carboxylic acid substitution.[10][11]

Purification and Isolation

Problem 5: Difficulty in purifying the final product.

  • Possible Cause A: Presence of colored impurities.

    • Solution: Colored impurities often arise from oxidation of the aminoindole product. Work-up and purification should be carried out promptly and under an inert atmosphere where possible. The use of antioxidants during work-up, such as sodium bisulfite, may be beneficial. Purification can be achieved through recrystallization from a suitable solvent system or by column chromatography.[4]

  • Possible Cause B: Co-crystallization of closely related impurities.

    • Solution: If recrystallization is not effective, column chromatography on silica gel with a carefully chosen eluent system is recommended. Protecting the amino group prior to synthesis and deprotecting it in the final step can sometimes simplify purification.

Problem 6: Unwanted decarboxylation during work-up or storage.

  • Possible Cause: Thermal instability or acidic/basic conditions.

    • Solution: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under strong acidic or basic conditions.[4][5] Avoid excessive heat during solvent removal and purification. Store the final product in a cool, dark, and dry place. If decarboxylation is desired, it is typically carried out as a separate step.[4][11]

Visualizing the Workflow and Troubleshooting

Fischer_Indole_Synthesis_Workflow cluster_Japp_Klingemann Japp-Klingemann Reaction cluster_Fischer_Indole Fischer Indole Synthesis cluster_Final_Steps Final Product Formation A 2-Amino-6-nitrotoluene B Diazonium Salt A->B NaNO2, HCl 0-5 °C D Hydrazone Intermediate B->D Coupling (pH control) C Ethyl Acetoacetate C->D E Indole-2-carboxylate Ester D->E Acid Catalyst (e.g., PPA) Heat T1 Low Hydrazone Yield? D->T1 F 7-Nitro-1H-indole- 2-carboxylic Acid E->F Hydrolysis T2 Low Indole Yield? E->T2 G 7-Amino-1H-indole- 2-carboxylic Acid F->G Reduction (e.g., H2, Pd/C) T3 Purification Issues? G->T3 T1_Sol Check Diazotization Temp Verify pH for Coupling T1->T1_Sol T2_Sol Use Milder Acid Control Temperature Inert Atmosphere T2->T2_Sol T3_Sol Inert Atmosphere Work-up Column Chromatography Consider Protecting Group T3->T3_Sol

Sources

Technical Support Center: Optimization of Analytical Methods for Indole-2-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the analytical challenges of indole-2-carboxylic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. As your virtual Senior Application Scientist, I will walk you through the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of indole-2-carboxylic acid isomers.

Q1: What are the primary challenges in the analysis of indole-2-carboxylic acid isomers?

A1: The primary challenges stem from the inherent properties of these molecules. Many isomers, particularly saturated ring structures like octahydro-1H-indole-2-carboxylic acid, are non-chromophoric, making UV detection difficult. This often requires the use of alternative detection methods like Refractive Index Detection (RID) or derivatization.[1][2] Additionally, the isomers can have very similar physicochemical properties, leading to co-elution and poor resolution in chromatographic separations.

Q2: Which analytical techniques are most suitable for separating indole-2-carboxylic acid isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique.[3] Specifically, reversed-phase HPLC with a C18 column is frequently employed. For non-chromophoric isomers, HPLC coupled with a Refractive Index Detector (RID) has been successfully validated.[1][2][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, though it typically requires derivatization to improve the volatility and thermal stability of the acidic analytes. Capillary Electrophoresis (CE) offers high separation efficiency and is another viable alternative, particularly for charged species.

Q3: Is derivatization always necessary for the analysis of indole-2-carboxylic acid isomers?

A3: Not always. For HPLC analysis with a universal detector like RID, derivatization is not required.[1] However, for GC analysis, derivatization is essential to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[5] For HPLC with UV or fluorescence detection, derivatization to attach a chromophore or fluorophore can significantly enhance sensitivity, especially for non-chromophoric isomers.[6]

Q4: How can I improve the peak shape for my acidic analytes like indole-2-carboxylic acid?

A4: Poor peak shape, particularly tailing, is a common issue with acidic compounds. This is often due to interactions with silanol groups on the silica-based stationary phase.[7] To mitigate this, ensure your mobile phase is adequately buffered. Operating at a pH that suppresses the ionization of the carboxylic acid group (typically 2-3 pH units below the pKa) can improve peak shape. The use of a high-purity silica column with end-capping will also minimize these secondary interactions. In some cases, a 100% aqueous buffer mobile phase has been shown to provide good separation and peak shape for certain isomers.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

HPLC Method Troubleshooting

High-Performance Liquid Chromatography is the workhorse for analyzing indole-2-carboxylic acid isomers. However, several challenges can arise.

Issue 1: Poor Resolution Between Isomers

  • Possible Cause: Suboptimal mobile phase composition.

    • Troubleshooting Steps:

      • Adjust pH: The ionization state of the carboxylic acid group significantly impacts retention. Systematically adjust the mobile phase pH. For reversed-phase, a lower pH (e.g., 2.5-3.5) will protonate the carboxylic acid, increasing its hydrophobicity and retention.

      • Modify Organic Solvent Ratio: In reversed-phase HPLC, vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower organic content will generally increase retention and may improve resolution.

      • Consider a Different Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.

      • Evaluate Buffer Concentration: A higher buffer concentration can sometimes improve peak shape and resolution by masking interactions with the stationary phase.

  • Possible Cause: Inappropriate column selection.

    • Troubleshooting Steps:

      • Change Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.

      • Particle Size and Column Length: For challenging separations, a column with smaller particles (e.g., sub-2 µm) or a longer column will provide higher efficiency and potentially better resolution.

Issue 2: Unstable Baseline with Refractive Index Detector (RID)

  • Possible Cause: Temperature fluctuations.

    • Troubleshooting Steps:

      • Thermostat the RID: Ensure the detector is properly thermostatted and allow for a long equilibration time (sometimes hours) for the system to stabilize.[3]

      • Use a Column Oven: Maintain a stable column temperature using a column oven. This will also contribute to reproducible retention times.

  • Possible Cause: Mobile phase inconsistencies.

    • Troubleshooting Steps:

      • Degas the Mobile Phase: Thoroughly degas your mobile phase to prevent bubble formation in the detector flow cell.

      • Ensure Proper Mixing: If using a gradient or an isocratic mixture prepared online, ensure the pump's mixing performance is optimal.

Issue 3: Retention Time Drifting

  • Possible Cause: Column equilibration.

    • Troubleshooting Steps:

      • Sufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases.

  • Possible Cause: Changes in mobile phase composition.

    • Troubleshooting Steps:

      • Fresh Mobile Phase: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of the more volatile components.

      • pH Stability: Ensure the pH of your buffered mobile phase is stable.

  • Possible Cause: Temperature fluctuations.

    • Troubleshooting Steps:

      • Control Temperature: Use a column oven and ensure the ambient laboratory temperature is stable.

GC-MS Method Troubleshooting

For volatile isomers or after derivatization, GC-MS offers excellent sensitivity and structural information.

Issue 1: No or Low Peak Intensity

  • Possible Cause: Incomplete derivatization.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Vary the reaction time, temperature, and reagent concentration for your derivatization protocol. Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents to form esters.[5]

      • Ensure Anhydrous Conditions: Many derivatization reactions are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Possible Cause: Thermal degradation in the injector.

    • Troubleshooting Steps:

      • Lower Injector Temperature: Indole compounds can be thermally labile. Gradually decrease the injector temperature to find the optimal balance between volatilization and degradation.

      • Use a Splitless Injection: For trace analysis, a splitless injection can improve sensitivity, but optimize the purge time to ensure good peak shape.

Issue 2: Tailing Peaks

  • Possible Cause: Active sites in the GC system.

    • Troubleshooting Steps:

      • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner.

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.

Capillary Electrophoresis Method Troubleshooting

CE is a powerful technique for separating charged species with high efficiency.

Issue 1: Unstable Current and Baseline

  • Possible Cause: Buffer depletion or contamination.

    • Troubleshooting Steps:

      • Fresh Buffer: Use freshly prepared and filtered buffer for each run.

      • Check Buffer Levels: Ensure the buffer vials have sufficient volume.

      • Clean Electrodes: Clean the electrodes regularly to prevent salt buildup.

  • Possible Cause: Capillary issues.

    • Troubleshooting Steps:

      • Proper Capillary Washing: Implement a rigorous capillary washing procedure between runs. This may include rinses with sodium hydroxide, water, and the running buffer.

      • Inspect Capillary Ends: Ensure the capillary ends are cleanly cut and not blocked.

Issue 2: Poor Reproducibility of Migration Times

  • Possible Cause: Inconsistent sample matrix.

    • Troubleshooting Steps:

      • Consistent Sample Diluent: Dissolve and dilute all samples and standards in the same buffer, preferably the running buffer.

      • Control for Ionic Strength: High salt concentrations in the sample can affect electroosmotic flow and migration times. If possible, desalt your sample or match the ionic strength of the standards and samples.

  • Possible Cause: Temperature fluctuations.

    • Troubleshooting Steps:

      • Active Capillary Cooling: Utilize the instrument's capillary cooling system and ensure it is functioning correctly.

Experimental Protocols & Data

HPLC-RID Method for Octahydro-1H-indole-2-carboxylic Acid Isomers

This protocol is adapted from a validated method for the separation and quantification of octahydro-1H-indole-2-carboxylic acid isomers.[1][2][4]

Instrumentation:

  • HPLC system with a Refractive Index Detector (RID)

  • Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column

Chromatographic Conditions:

  • Mobile Phase: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Procedure:

  • Prepare the mobile phase by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase.

  • Install the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.5 mL/min until a stable baseline is achieved. This may take a significant amount of time with an RID.

  • Prepare standard and sample solutions in the mobile phase. A typical concentration is around 5 mg/mL.[1]

  • Inject the standards and samples and record the chromatograms.

Data Summary Table:

ParameterHPLC with Refractive Index Detection (RID)
Principle Separation based on polarity on a C18 column, with detection based on changes in the refractive index of the mobile phase.
Linearity (Correlation Coefficient) > 0.999[1]
Limit of Detection (LOD) ~0.006 mg/mL for all isomers[1]
Limit of Quantification (LOQ) 0.022 - 0.024 mg/mL for all isomers[1]
Recovery 93.9% - 107.9%[1]
Advantages Universal detection for non-chromophoric compounds, no derivatization required.
Disadvantages Sensitive to temperature and mobile phase fluctuations, not compatible with gradient elution.
GC-MS Derivatization Protocol for Indole-2-Carboxylic Acid

This is a general protocol for the silylation of carboxylic acids for GC-MS analysis.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

Procedure:

  • To 100 µL of a sample solution in an appropriate organic solvent, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

Troubleshooting Workflow for HPLC Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Appropriate? (2-3 units below pKa) start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_buffer Is Mobile Phase Adequately Buffered? (e.g., 10-50 mM) check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is a High-Purity, End-Capped Column Being Used? check_buffer->check_column Yes increase_buffer->check_column replace_column Switch to a High-Purity Column check_column->replace_column No check_sample_solvent Is Sample Solvent Stronger than Mobile Phase? check_column->check_sample_solvent Yes replace_column->check_sample_solvent change_solvent Dilute Sample in Mobile Phase check_sample_solvent->change_solvent Yes end Peak Shape Improved check_sample_solvent->end No change_solvent->end

Caption: Troubleshooting logic for HPLC peak tailing of acidic analytes.

General Analytical Workflow for Indole-2-Carboxylic Acid Isomers

G start Sample Containing Indole-2-Carboxylic Acid Isomers sample_prep Sample Preparation (e.g., Extraction, Dilution) start->sample_prep decision Does Analyte Have a Chromophore and is GC Suitable? sample_prep->decision hplc_rid HPLC-RID Analysis decision->hplc_rid No derivatization Derivatization decision->derivatization Yes data_analysis Data Analysis and Quantification hplc_rid->data_analysis gc_ms GC-MS Analysis derivatization->gc_ms hplc_uv HPLC-UV/Fluorescence Analysis derivatization->hplc_uv gc_ms->data_analysis hplc_uv->data_analysis

Caption: Decision workflow for selecting an analytical method.

References

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 3(5). [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. (n.d.). CE & CE/MS Troubleshooting Guide. [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link]

  • PharmaGuide. (2024, October 2). Troubleshooting of Capillary Electrophoresis. [Link]

  • Damen, J., & van den Broek, I. (2016). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Bioanalysis, 8(15), 1565–1587. [Link]

  • CASSS. (n.d.). Table 1: Troubleshooting Capillary Electrophoresis Instrumentation and Separations. [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carbo. [Link]

  • Agilent Technologies. (n.d.). Current Problems on Capillary Electrophoresis. [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4853. [Link]

  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • ResearchGate. (n.d.). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link]

  • Di Gioia, M. L., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry & Biodiversity, 21(1), e202300008. [Link]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1300, 342435. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 7-amino-1H-indole-2-carboxylic acid and its Comparative Profile Against Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Indole Scaffold in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in modern drug discovery.[1][2] Its inherent structural resemblance to the essential amino acid tryptophan allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry.[1] From the early clinical success of the antihypertensive agent reserpine to contemporary targeted therapies, indole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and biological properties, leading to the development of highly specific and potent therapeutic agents.

This guide provides an in-depth comparative analysis of 7-amino-1H-indole-2-carboxylic acid , a less-explored derivative, against other well-characterized indole compounds. By examining their synthesis, physicochemical properties, and biological activities, we aim to provide researchers with a comprehensive resource to inform their own drug discovery efforts.

The Focus Molecule: this compound

While many positions on the indole ring have been extensively studied, the 7-position has garnered increasing interest for its potential to modulate biological activity and pharmacokinetic profiles. The introduction of an amino group at this position is hypothesized to significantly influence the molecule's hydrogen bonding capacity and overall polarity, potentially leading to novel interactions with biological targets.

Synthesis of this compound

The synthesis of this compound is not widely reported in commercial literature, suggesting a niche area of exploration. A logical and commonly employed synthetic strategy involves the reduction of its nitro precursor, 7-nitro-1H-indole-2-carboxylic acid.

Experimental Protocol: Synthesis of this compound via Reduction of 7-nitro-1H-indole-2-carboxylic acid

Part 1: Synthesis of 7-nitro-1H-indole-2-carboxylic acid

A common route to substituted indole-2-carboxylic acids is the Fischer indole synthesis.[4]

  • Step 1: Diazotization of 2-nitroaniline. 2-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.

  • Step 2: Japp-Klingemann Reaction. The diazonium salt is then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, under basic conditions. This reaction forms a phenylhydrazone intermediate.

  • Step 3: Fischer Indolization. The phenylhydrazone is cyclized under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid in ethanol) with heating to yield the ethyl ester of 7-nitro-1H-indole-2-carboxylic acid.

  • Step 4: Hydrolysis. The resulting ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.[5]

Part 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.

  • Step 1: Dissolution. 7-nitro-1H-indole-2-carboxylic acid is dissolved in a suitable solvent, such as ethanol or a mixture of tetrahydrofuran and water.

  • Step 2: Catalyst Addition. A palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added to the solution.

  • Step 3: Hydrogenation. The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Step 4: Work-up. Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.

Comparative Analysis with Other Indole Derivatives

To understand the potential of this compound, it is essential to compare its structural and potential functional attributes with those of other well-studied indole derivatives.

Indole-2-carboxylic Acid: The Unsubstituted Core

Physicochemical Properties: The parent indole-2-carboxylic acid is a relatively non-polar molecule with a pKa of approximately 3.9, indicating it is a weak acid. Its solubility is limited in water but good in organic solvents.

Biological Activity: Indole-2-carboxylic acid itself has shown inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication, with a reported IC50 value of 32.37 μM.[6] This provides a baseline for understanding the impact of substitutions on the indole ring.

7-Nitro-1H-indole-2-carboxylic acid: The Electron-Withdrawing Precursor

Physicochemical Properties: The presence of the strongly electron-withdrawing nitro group at the 7-position significantly alters the electronic properties of the indole ring. This is expected to increase the acidity of the carboxylic acid and the N-H proton.

Biological Activity: 7-Nitro-1H-indole-2-carboxylic acid has been identified as a potent and selective inhibitor of AP endonuclease 1 (APE1), a key enzyme in DNA base excision repair.[5] Its inhibitory activity against APE1 highlights the potential of the 7-position for developing targeted anticancer agents.

6-Acetamido-indole-2-carboxylic Acid Derivatives: Modulators of Immune Response

Biological Activity: Derivatives of 6-acetamido-indole-2-carboxylic acid have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[7] These enzymes are crucial in tryptophan metabolism and are implicated in tumor immune evasion. One such derivative, compound 9o-1, exhibited IC50 values of 1.17 μM for IDO1 and 1.55 μM for TDO.[7] This demonstrates that substitution on the benzene portion of the indole ring can lead to potent enzyme inhibition.

7-Azaindole Derivatives: Bioisosteric Scaffolds with Diverse Activities

Physicochemical Properties: 7-Azaindole, where the C-7 carbon is replaced by a nitrogen atom, is a bioisostere of indole. This substitution significantly alters the molecule's hydrogen bonding capabilities and electronic distribution.

Biological Activity: 7-Azaindole derivatives have a broad range of biological activities, including anticancer and antiviral properties.[4][8] For instance, certain 7-azaindole derivatives have shown potent inhibition of the SARS-CoV-2 spike-hACE2 protein interaction, with EC50 values in the sub-micromolar range.[9] This highlights the impact of modifying the core indole structure itself.

Structure-Activity Relationship (SAR) Insights

The comparison of these derivatives provides valuable insights into the structure-activity relationships of indole-2-carboxylic acids:

  • The Carboxylic Acid Group: The carboxylic acid at the 2-position is a key feature, often involved in crucial interactions with the active sites of enzymes, such as chelating metal ions in the case of HIV-1 integrase.[10]

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring dramatically influence biological activity. Electron-withdrawing groups like the nitro group at C-7 can confer specific inhibitory properties (e.g., against APE1).[5] Acetamido groups at C-6 can lead to potent inhibition of enzymes involved in immune regulation.[7]

  • The Amino Group at C-7: While direct experimental data for this compound is limited in the public domain, the presence of an amino group, a hydrogen bond donor and acceptor, is anticipated to significantly alter its binding properties compared to its nitro precursor and the unsubstituted parent compound. This functional group could potentially engage in new hydrogen bonding interactions within a target's active site, leading to altered or enhanced biological activity.

Experimental Protocols for Biological Evaluation

To facilitate further research into this compound and other indole derivatives, we provide the following generalized protocols for common biological assays.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic (cell-killing) effects of a compound on cancer cell lines.

  • Step 1: Cell Seeding. Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Step 2: Compound Treatment. Treat the cells with various concentrations of the indole derivative (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Step 3: MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Step 4: Solubilization. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Step 6: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[11][12]

Experimental Protocol: Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to various enzymes to determine the inhibitory potential of indole derivatives.

  • Step 1: Assay Setup. In a 96-well plate, add the assay buffer, the enzyme at a predetermined concentration, and the indole derivative at various concentrations. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Step 2: Pre-incubation. Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

  • Step 3: Reaction Initiation. Initiate the enzymatic reaction by adding the substrate.

  • Step 4: Signal Detection. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The detection method will depend on the specific enzyme and substrate used.

  • Step 5: Data Analysis. Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3][13]

Visualizing the Landscape: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the broader context of indole derivatives in drug discovery, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., 2-nitroaniline, β-ketoester) diazotization Diazotization start->diazotization japp_klingemann Japp-Klingemann Reaction diazotization->japp_klingemann fischer Fischer Indolization japp_klingemann->fischer hydrolysis Ester Hydrolysis fischer->hydrolysis nitro_indole 7-Nitro-1H-indole- 2-carboxylic acid hydrolysis->nitro_indole reduction Nitro Group Reduction nitro_indole->reduction amino_indole 7-Amino-1H-indole- 2-carboxylic acid reduction->amino_indole

Caption: Synthetic workflow for this compound.

G cluster_evaluation Biological Evaluation Workflow compound Indole Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay compound->enzyme_inhibition ic50_cytotoxicity Determine IC50 (Cytotoxicity) cytotoxicity->ic50_cytotoxicity ic50_enzyme Determine IC50 (Enzyme Inhibition) enzyme_inhibition->ic50_enzyme sar Structure-Activity Relationship Analysis ic50_cytotoxicity->sar ic50_enzyme->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the biological evaluation of indole derivatives.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound in the context of other bioactive indole derivatives. While direct experimental data on the 7-amino variant remains scarce, its synthesis is achievable through established methods, and its potential for unique biological activity is significant. The introduction of an amino group at the 7-position offers a promising avenue for developing novel therapeutic agents with potentially enhanced target interactions and improved pharmacokinetic profiles.

Further research is warranted to synthesize and screen this compound and its derivatives against a panel of relevant biological targets. The experimental protocols provided herein offer a starting point for such investigations. A thorough exploration of the structure-activity relationships of 7-substituted indole-2-carboxylic acids will undoubtedly contribute to the rich and ever-expanding field of indole-based drug discovery.

References

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A Guide to the Structural Confirmation of 7-Amino-1H-indole-2-carboxylic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the structural confirmation of 7-amino-1H-indole-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predicted ¹H and ¹³C NMR spectral features of this molecule, drawing comparisons with related indole derivatives to provide a robust framework for its identification. This document will also explore complementary analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy that can corroborate NMR data. Detailed experimental protocols and data interpretation strategies are provided to ensure scientific integrity and empower researchers in their analytical endeavors.

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and development, the precise structural characterization of a molecule is a cornerstone of regulatory compliance, intellectual property protection, and, most importantly, ensuring the safety and efficacy of a potential therapeutic agent. This compound, a substituted indole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the diverse biological activities exhibited by indole derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous elucidation of molecular structures in solution.[3][4] Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule makes it an indispensable tool. This guide will provide a detailed roadmap for confirming the structure of this compound, focusing on the interpretation of its ¹H and ¹³C NMR spectra. We will also discuss how orthogonal analytical methods can be synergistically employed to build a comprehensive and irrefutable structural assignment.

Predicted NMR Spectral Analysis of this compound

While a complete, publicly available experimental NMR dataset for this compound is not readily found, we can confidently predict its spectral characteristics by analyzing the known spectra of its constituent parts: indole-2-carboxylic acid and 7-aminoindole.[4][5][6] The electronic effects of the amino (-NH₂) and carboxylic acid (-COOH) groups on the indole scaffold are well-understood and allow for a reliable estimation of chemical shifts and coupling patterns.

Molecular Structure and Numbering

To facilitate our discussion, the standard numbering convention for the indole ring system will be used.

Figure 1. Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the indole ring protons, the N-H proton of the indole, the amino group protons, and the carboxylic acid proton. The spectrum will be influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)Rationale for Prediction
H1 (N-H)11.5 - 12.5br s-Typical for indole N-H, deshielded by the adjacent C=C bond and potential hydrogen bonding. Similar to indole-2-carboxylic acid.[6]
H36.8 - 7.0s-Shielded relative to indole-2-carboxylic acid due to the electron-donating effect of the C7-amino group.
H47.0 - 7.2dJ4,5 ≈ 8.0Influenced by the C7-amino group, likely shifted upfield compared to indole-2-carboxylic acid.
H56.5 - 6.7tJ5,4 ≈ 8.0, J5,6 ≈ 8.0Significantly shielded by the strong electron-donating effect of the adjacent C7-amino group.
H66.2 - 6.4dJ6,5 ≈ 8.0Strongly shielded by the ortho-amino group.
NH₂4.5 - 5.5br s-Broad signal due to quadrupolar relaxation and exchange with the solvent. Position is concentration and temperature dependent.
COOH12.5 - 13.5br s-Highly deshielded acidic proton, signal is often broad and its position is dependent on concentration and solvent. Similar to indole-2-carboxylic acid.[6]

br s : broad singlet, s : singlet, d : doublet, t : triplet

The predicted upfield shift of the protons on the benzene portion of the indole ring (H4, H5, and H6) is a direct consequence of the electron-donating resonance effect of the amino group at the C7 position.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution within the indole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2135 - 140Attached to the electron-withdrawing carboxylic acid group and the indole nitrogen.
C3100 - 105Shielded carbon, typical for the C3 position of indoles.
C3a125 - 130Bridgehead carbon, influenced by both rings.
C4115 - 120Shielded by the C7-amino group through resonance.
C5110 - 115Significantly shielded by the C7-amino group.
C6105 - 110Shielded by the ortho-amino group.
C7145 - 150Deshielded due to the direct attachment of the nitrogen atom of the amino group.
C7a120 - 125Bridgehead carbon, influenced by the amino group.
COOH163 - 168Typical chemical shift for a carboxylic acid carbon.

The most significant predicted shifts are the upfield shifts for C4, C5, and C6, and the downfield shift for C7, all attributable to the electronic effects of the C7-amino substituent.

Comparison with Alternative Structures: Isomeric Confirmation

A critical aspect of structural confirmation is to rule out potential isomeric impurities. For this compound, the most likely isomers would be those with the amino group at other positions on the benzene ring (e.g., 4-amino, 5-amino, or 6-amino-1H-indole-2-carboxylic acid).

The ¹H NMR spectrum is particularly powerful for distinguishing between these isomers. The coupling patterns and chemical shifts of the aromatic protons would be distinctly different for each isomer due to the varying positions of the amino group and the resulting changes in electronic effects and spin-spin coupling. For instance, a 5-amino substitution would lead to a different splitting pattern for the remaining aromatic protons compared to the 7-amino isomer.

Experimental Protocols

To obtain high-quality NMR data for structural confirmation, adherence to standardized experimental protocols is essential.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve both the amino and carboxylic acid functional groups and to slow down the exchange of labile protons (N-H and O-H), often allowing for their observation.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall carbon skeleton.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Confirmation Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1 1D ¹H NMR NMR_Spec->H1 C13 1D ¹³C NMR NMR_Spec->C13 TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD Data Spectral Data H1->Data C13->Data TwoD->Data Analysis Chemical Shifts, Coupling Constants, Correlations Data->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Figure 2. Workflow for the NMR-based structural confirmation of this compound.

Corroborative Analytical Techniques: A Multi-faceted Approach

While NMR is the primary tool for structural elucidation, employing orthogonal analytical techniques provides a more complete and robust characterization of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

  • Expected Result: High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₉H₈N₂O₂ with a high degree of accuracy. The expected monoisotopic mass would be approximately 176.0586 g/mol .

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide additional structural information. For instance, the loss of CO₂ from the carboxylic acid group is a likely fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Very broad
N-H (Indole & Amine)3200-3500Medium to strong, may be multiple bands
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C (Aromatic)1500-1600Medium to strong
C-N1250-1350Medium

The presence of these characteristic bands in the IR spectrum would provide strong evidence for the presence of the carboxylic acid and amino functional groups on the indole core.[7]

Conclusion

The structural confirmation of this compound can be confidently achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. By leveraging the predictable electronic effects of the amino and carboxylic acid substituents on the indole ring, a detailed and accurate interpretation of the spectral data is possible. The comparison with potential isomers and the use of two-dimensional NMR techniques further solidify the structural assignment. When combined with corroborative data from mass spectrometry and infrared spectroscopy, a comprehensive and unambiguous structural elucidation is attainable, ensuring the integrity and quality of this important chemical entity for research and development.

References

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A Comparative Analysis of the Biological Activity of 7-Amino-1H-indole-2-carboxylic Acid Analogs in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, largely due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] Within this privileged structure, 1H-indole-2-carboxylic acid has emerged as a particularly fruitful starting point for the design of enzyme inhibitors and cytotoxic agents. This guide provides a comparative analysis of the biological activity of analogs of 7-amino-1H-indole-2-carboxylic acid, with a primary focus on their anticancer properties. While direct biological data for the 7-amino parent compound is limited in publicly accessible literature, a comparative study of its analogs, particularly those with substitutions at the 7-position and elsewhere on the indole ring, offers valuable insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

The Indole-2-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The indole-2-carboxylic acid moiety is a key structural feature in a variety of biologically active molecules. Its rigid bicyclic structure provides a platform for the spatial orientation of functional groups, while the carboxylic acid and the indole nitrogen can participate in crucial hydrogen bonding and metal chelation interactions within the active sites of enzymes.[3][4] This has led to the development of indole-2-carboxylic acid derivatives as potent inhibitors of enzymes such as HIV-1 integrase and fructose-1,6-bisphosphatase.[3][4][5][6]

In the context of oncology, indole derivatives have been successfully developed into approved drugs, such as sunitinib, which underscores the potential of this scaffold in targeting key pathways in cancer progression.[2] The diverse mechanisms of action of indole-based anticancer agents include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[2]

Comparative Anticancer Activity of Substituted 1H-Indole-2-Carboxylic Acid Analogs

The following sections provide a comparative overview of the in vitro anticancer activity of various substituted 1H-indole-2-carboxylic acid analogs across different cancer cell lines. The data is compiled from multiple studies to highlight the impact of different substitution patterns on cytotoxic potency.

Activity Against Human Cancer Cell Lines

The tables below summarize the half-maximal inhibitory concentrations (IC₅₀) or growth inhibitory concentrations (GI₅₀) of various indole-2-carboxylic acid analogs against a panel of human cancer cell lines. This comparative data illustrates the influence of substitutions at different positions of the indole ring on anticancer activity.

Table 1: Comparative in vitro Anticancer Activity of 1H-Indole-2-Carboxamide Analogs

Compound IDR1 (at N-1)R2 (at C-3)R3 (at C-5)R4 (Amide)Cancer Cell LineGI₅₀ (µM)Reference
5d HCH₃ClN-phenethyl-morpholineMCF-7 (Breast)0.95[7]
5e HCH₃ClN-phenethyl-piperidineMCF-7 (Breast)1.10[7]
5h HCH₃ClN-phenethyl-4-methylpiperazineMCF-7 (Breast)1.20[7]
5i HCH₃ClN-phenethyl-4-phenylpiperazineMCF-7 (Breast)1.50[7]
Doxorubicin ----MCF-7 (Breast)1.10[7]
VIIa H-Cl (on benzofuran)N-phenethylA549 (Lung)1.35 (mean)[7]
Doxorubicin ----A549 (Lung)1.13 (mean)[7]

Table 2: Comparative in vitro Anticancer Activity of other 1H-Indole-2-Carboxylic Acid Derivatives

Compound IDSubstitution(s)Cancer Cell LineIC₅₀/GI₅₀ (µM)Target/MechanismReference
C11 Complex derivativeBel-7402 (Liver)Not specified, but potent14-3-3η protein inhibitor[8][9]
C11 Complex derivativeSMMC-7721 (Liver)Not specified, but potent14-3-3η protein inhibitor[8][9]
4e N'-(4-chlorobenzyl)MCF-7 (Breast)~2 (average)Apoptosis induction[10]
4e N'-(4-chlorobenzyl)A549 (Lung)~2 (average)Apoptosis induction[10]
4e N'-(4-chlorobenzyl)HCT-116 (Colon)~2 (average)Apoptosis induction[10]
Va 5-haloindole-2-carboxamideVarious0.026 - 0.086EGFR/BRAF/VEGFR-2 inhibitor[1]

Structure-Activity Relationship (SAR) Insights

The collected data allows for the deduction of several key structure-activity relationships for this class of compounds:

  • Substitution at the 5-position: The presence of a halogen, such as chlorine, at the 5-position of the indole ring appears to be favorable for anticancer activity, as seen in the potent carboxamide derivatives (5d, 5e, 5h, 5i).[7] This is a common feature in many bioactive indole compounds.

  • The Carboxamide Moiety: Elaboration of the C-2 carboxylic acid into a carboxamide with a phenethyl-substituted cyclic amine (morpholine, piperidine, piperazine) leads to potent antiproliferative activity, with some compounds showing efficacy comparable to doxorubicin.[7] The nature of the cyclic amine influences the potency.

  • Substitution at the 7-position: While direct data on 7-amino analogs is sparse, studies on 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase demonstrate that the 7-position is a critical site for modulating biological activity.[5][6] The electronic nature of the substituent at this position can significantly impact target engagement. Further investigation into 7-amino analogs is warranted to explore its potential in anticancer drug design.

  • Multi-Targeting Potential: Certain indole-2-carboxamide derivatives have been shown to act as dual inhibitors of EGFR and CDK2, suggesting a multi-targeted approach to cancer therapy.[7] This is a desirable characteristic in modern drug discovery to overcome resistance mechanisms.

Experimental Methodologies for Biological Evaluation

The following are detailed protocols for key experiments used to assess the biological activity of this compound analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for the initial screening of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Compound Dilutions Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubate for 48-72h Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading 8. Read Absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Values Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for cytotoxicity screening.

Kinase Inhibition Assay

To investigate the mechanism of action of promising anticancer analogs, in vitro kinase inhibition assays are crucial. These assays determine the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP) or non-radiometric methods like fluorescence-based or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

Step-by-Step Protocol (ADP-Glo™ Kinase Assay):

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate, ATP, and the test compound at various concentrations. Include a positive control inhibitor and a no-inhibitor control.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate for a defined period at an optimal temperature (e.g., 30°C).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Kinase_Inhibition_Assay cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_measurement Measurement & Analysis Kinase_Mix Kinase + Substrate + Inhibitor ATP_Addition Add ATP to start reaction Kinase_Mix->ATP_Addition Kinase_Reaction ADP is produced ATP_Addition->Kinase_Reaction Stop_Reaction Stop reaction & deplete remaining ATP Kinase_Reaction->Stop_Reaction ADP_to_ATP Convert ADP to ATP Stop_Reaction->ADP_to_ATP Luminescence Luciferase generates light from new ATP ADP_to_ATP->Luminescence Read_Signal Measure Luminescence Luminescence->Read_Signal Calculate_IC50 Calculate IC50 Read_Signal->Calculate_IC50

Caption: Principle of the ADP-Glo™ kinase inhibition assay.

Conclusion and Future Directions

The 1H-indole-2-carboxylic acid scaffold is a versatile platform for the development of potent anticancer agents. Comparative analysis of its analogs reveals that substitutions at various positions on the indole ring significantly influence their biological activity. While the 5-chloro substitution and elaboration of the C-2 carboxyl group into specific carboxamides have shown considerable promise, the role of the 7-amino substitution remains an area ripe for exploration.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Direct comparison of the anticancer activity and enzyme inhibitory profiles of these compounds with other substituted analogs will provide a clearer understanding of the SAR at the 7-position and guide the rational design of next-generation indole-based therapeutics.

References

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Center for Biotechnology Information. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Center for Biotechnology Information. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. PubMed. [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity for 7-amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity and cross-reactivity of antibodies developed against the small molecule target, 7-amino-1H-indole-2-carboxylic acid. As the development of highly specific antibodies is paramount for reliable immunoassays, this document outlines the underlying principles, critical experimental designs, and detailed protocols necessary for robust validation.

The Imperative of Specificity: Understanding Antibody Cross-Reactivity

An antibody's utility is defined by its specificity—the ability to bind its intended target with high affinity while exhibiting minimal interaction with other molecules.[1] Cross-reactivity occurs when an antibody binds to non-target molecules that share structural similarities with the intended antigen.[2] For small molecule targets like this compound, this is a critical parameter to define, as even minor structural analogs within a sample can lead to inaccurate quantification and false-positive results.[3]

The validation process, therefore, is not merely a quality control step but an essential component of assay development. It ensures that the antibody selectively binds the target antigen within a complex mixture of potentially competing molecules.[1][4] This guide focuses on the gold-standard method for quantifying small molecule cross-reactivity, the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) , and a qualitative validation using Western Blotting .

Logical Framework for Cross-Reactivity Assessment

The core principle of our assessment is to challenge the antibody with a panel of structurally related compounds and measure the extent to which they compete with the primary target for binding. This allows for a quantitative determination of the antibody's specificity profile.

G cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Data Analysis & Interpretation Target Target Analyte (this compound) cELISA Primary Screen: Competitive ELISA Target->cELISA Analogs Selection of Potential Cross-Reactants (Structural Analogs) Analogs->cELISA Ab Developed Antibody (Polyclonal or Monoclonal) Ab->cELISA WB Secondary Validation: Western Blot Ab->WB IC50 Determine IC50 Values cELISA->IC50 Report Generate Specificity Profile WB->Report Qualitative Confirmation Calc_CR Calculate % Cross-Reactivity IC50->Calc_CR Calc_CR->Report

Caption: Workflow for assessing antibody cross-reactivity.

Selecting Potential Cross-Reactants: A Structure-Activity Approach

The first critical step is to identify and procure a panel of molecules that are structurally analogous to this compound. The selection should be based on modifications to the core indole structure, particularly at the amino and carboxylic acid functional groups.[5] Based on available literature for the synthesis of indole-2-carboxylic acid derivatives, a robust screening panel should include variations at different positions of the indole ring.[6][7][8]

Table 1: Proposed Panel of Potential Cross-Reactants

Compound NameStructureRationale for Inclusion
Target Analyte This compound The primary target for which the antibody was raised.
1H-Indole-2-carboxylic acidLacks the 7-amino groupAssesses the contribution of the amino group to the epitope.
7-Nitro-1H-indole-2-carboxylic acidAmino group replaced by a nitro groupEvaluates tolerance for a different electron-withdrawing group at position 7.[9]
6-Amino-1H-indole-2-carboxylic acidIsomeric variation (amino group at C6)Tests positional specificity of the amino group.
5-Amino-1H-indole-2-carboxylic acidIsomeric variation (amino group at C5)Tests positional specificity of the amino group.
7-Hydroxy-1H-indole-2-carboxylic acidAmino group replaced by a hydroxyl groupAssesses tolerance for a different functional group with hydrogen bonding potential.[10]
(2R,3aS,7aS)-Octahydroindole-2-carboxylic acidSaturated indole ring systemDetermines if the aromaticity of the indole ring is critical for binding.[11]
7-Amino-1H-indoleLacks the 2-carboxylic acid groupAssesses the contribution of the carboxyl group to the epitope.

Primary Validation: Competitive ELISA

For small molecule haptens, the competitive ELISA is the most effective immunoassay format for quantifying cross-reactivity.[3] In this assay, the free analyte (either the target or a potential cross-reactant) in the sample competes with a fixed amount of enzyme-conjugated analyte for binding to a limited number of antibody-binding sites immobilized on a microplate. A lower signal indicates greater competition, and therefore higher affinity of the free analyte for the antibody.[12]

Experimental Workflow: Competitive ELISA

G cluster_workflow Competitive ELISA Protocol A 1. Coat Plate With Capture Antibody B 2. Block Plate (e.g., with BSA) A->B C 3. Prepare Standards & Samples (Target + Analogs) B->C D 4. Add Sample/Standard + Enzyme-Conjugated Target C->D E 5. Incubate (Competition Occurs) D->E F 6. Wash Plate E->F G 7. Add Substrate (e.g., TMB) F->G H 8. Stop Reaction G->H I 9. Read Absorbance (e.g., at 450 nm) H->I

Caption: Step-by-step workflow for the competitive ELISA.

Detailed Protocol: Competitive ELISA

This protocol is a self-validating system designed to determine the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant.

Materials:

  • 96-well high-binding microtiter plates

  • Capture Antibody (raised against this compound)

  • Target Analyte Standard (this compound)

  • Potential Cross-Reactants (from Table 1)

  • Enzyme-Conjugated Target (e.g., HRP-conjugated this compound)

  • Coating Buffer (e.g., pH 9.6 Carbonate-Bicarbonate buffer)[13]

  • Washing Buffer (PBS with 0.05% Tween-20, PBST)[12]

  • Blocking Buffer (e.g., 5% BSA in PBST)[12]

  • Substrate (e.g., TMB)[12]

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Antibody Coating:

    • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.[12]

    • Causality: Immobilizing the antibody on the plate surface is the foundation of the assay, allowing for subsequent separation of bound and unbound reagents through washing steps.[14]

  • Blocking:

    • Wash the plate 3 times with 200 µL of Washing Buffer per well.

    • Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites.

    • Incubate for 1-2 hours at 37°C.[12]

    • Causality: Blocking is critical to prevent non-specific binding of the enzyme-conjugated target to the plate surface, which would cause high background signal and inaccurate results.[15]

  • Competition Reaction:

    • Prepare serial dilutions of the Target Analyte Standard and each potential cross-reactant in Assay Buffer (e.g., PBST with 1% BSA).

    • In a separate dilution plate, add 50 µL of each standard/cross-reactant dilution to respective wells.

    • Add 50 µL of a pre-determined optimal dilution of the enzyme-conjugated target to each of these wells. Mix gently.

    • Transfer 100 µL of this mixture to the corresponding wells of the antibody-coated and blocked plate.

    • Incubate for 1-2 hours at 37°C.[12]

    • Causality: This is the core competitive step. The amount of enzyme-conjugated target that binds to the plate is inversely proportional to the concentration of free analyte in the sample.

  • Detection:

    • Wash the plate 5 times with 200 µL of Washing Buffer.

    • Add 100 µL of TMB Substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Add 100 µL of Stop Solution to each well to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation
  • Generate Standard Curves: Plot the absorbance (Y-axis) against the log of the concentration (X-axis) for the target analyte and each cross-reactant.

  • Determine IC50: The IC50 is the concentration of analyte that causes a 50% reduction in the maximum signal. This value is a measure of the antibody's binding affinity.

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the target analyte using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Table 2: Example Cross-Reactivity Data Summary

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound 10100%Reference compound.
1H-Indole-2-carboxylic acid5,0000.2%Highly specific; 7-amino group is critical.
7-Nitro-1H-indole-2-carboxylic acid8501.18%Low cross-reactivity.
6-Amino-1H-indole-2-carboxylic acid2005%Minor cross-reactivity; indicates positional importance.
7-Amino-1H-indole>10,000<0.1%Highly specific; 2-carboxyl group is critical.

Secondary Validation: Western Blot Analysis

While competitive ELISA provides quantitative data, Western blotting can serve as a valuable qualitative tool to confirm specificity.[1] Since this compound is a small molecule, it must first be conjugated to a carrier protein (e.g., BSA or KLH) to be resolved by SDS-PAGE and transferred to a membrane. Different carrier proteins should be used for immunization and for screening to avoid detecting antibodies against the carrier itself.

Detailed Protocol: Western Blot

Procedure:

  • Conjugate Preparation: Prepare conjugates of the target analyte and key cross-reactants (e.g., 6-Amino-1H-indole-2-carboxylic acid) to a carrier protein like BSA.

  • SDS-PAGE: Separate the conjugated proteins and a negative control (unconjugated BSA) on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-7-amino-1H-indole-2-carboxylic acid) at an optimized dilution overnight at 4°C.

    • Causality: This step tests the antibody's ability to bind its target when the target is immobilized on a solid support and potentially in a slightly different conformation due to conjugation.[4]

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[4]

  • Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Expected Results: A highly specific antibody will produce a strong band corresponding to the BSA-7-amino-1H-indole-2-carboxylic acid conjugate, a much weaker or no band for the cross-reactant conjugate, and no band for the unconjugated BSA control.

Conclusion: Synthesizing a Complete Specificity Profile

A thorough assessment of antibody cross-reactivity is non-negotiable for the development of reliable immunoassays. By employing a primary quantitative screen with competitive ELISA and confirming results with a qualitative method like Western Blot, researchers can build a comprehensive specificity profile. This dual-method approach provides high confidence in the antibody's performance, ensuring that it is fit for purpose in complex research, diagnostic, and drug development applications. The data generated through these protocols not only validates a specific antibody but also provides the critical insights needed to interpret assay results with accuracy and confidence.

References

  • Ghosh, R., Gilda, J. E., & Gomes, A. V. (2014). Antibody validation for Western blot: By the user, for the user. Journal of visualized experiments : JoVE, (92), 52094.
  • Biocompare. (2024, April 24). A Guide to Western Blot Antibodies. Retrieved from [Link]

  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Bitesize Bio. (2024, September 13). How to Choose Quality Antibodies for Successful Western Blotting. Retrieved from [Link]

  • Sino Biological. (2025, June 19). How to Choose the Right Antibody for Western Blot (WB)--A Practical Guide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2022).
  • Szabo, C., et al. (2016). Referencing cross-reactivity of detection antibodies for protein array experiments. Scientific reports, 6, 19435.
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-869.
  • de Souza, M. C. B. V., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17231.
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Noya, B., et al. (2016). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 12, 1968–1975.
  • de Souza, M. C. B. V., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Wang, Y., et al. (2011). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 21(11), 3292-3296.
  • Routsias, J. G., & Tzioufas, A. G. (2023). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences, 24(20), 13609.
  • Li, Y., et al. (2024). Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis.
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press.
  • Amerigo Scientific. (n.d.). 7-Hydroxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

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A Researcher's Guide to the Spectroscopic Landscape of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of the structural nuances of bioactive molecules is paramount. Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, appearing in a vast array of compounds with diverse pharmacological activities. The strategic placement of substituents on the indole ring can profoundly influence a molecule's electronic properties, conformation, and, consequently, its biological function. Spectroscopic analysis is the cornerstone of characterizing these structural modifications, providing a detailed fingerprint of each unique derivative.

This guide offers an in-depth comparative analysis of substituted indole-2-carboxylic acids through the lens of key spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will delve into the causal relationships between substituent identity and position and the resulting spectral data, providing field-proven insights to aid in the rapid and accurate structural elucidation of these important compounds.

The Indole-2-Carboxylic Acid Scaffold

The foundational structure of indole-2-carboxylic acid provides a framework for understanding the influence of various substituents. The positions on the indole ring are numbered as follows, with substitutions most commonly occurring on the benzene ring portion (positions 4, 5, 6, and 7) and at the N1 position.

A diagram of the indole-2-carboxylic acid scaffold with numbered positions.

Comparative Spectroscopic Analysis

The addition of substituents to the indole-2-carboxylic acid core induces predictable and interpretable shifts in their spectroscopic signatures. This section provides a comparative overview of these effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring system exhibits characteristic absorption bands, which are sensitive to substitution. Generally, indole and its simple derivatives display two main absorption bands, one around 260-290 nm and a stronger one near 210-220 nm, arising from π→π* transitions.

The position and intensity of these bands are influenced by the electronic nature of the substituents.

  • Electron-donating groups (EDGs) such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) tend to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the delocalization of the lone pair of electrons from the substituent into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

  • Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and halogens (-Br, -Cl) typically induce a more complex behavior. While they can also cause a bathochromic shift, the effect is often accompanied by changes in the fine structure of the spectrum.

Substituent (at 5-position)Approximate λmax (nm)Effect
Unsubstituted~280-
-OCH₃>280Bathochromic Shift
-CH₃>280Bathochromic Shift
-Cl~285Slight Bathochromic Shift
-Br~288Slight Bathochromic Shift
-NO₂>290Significant Bathochromic Shift

Note: The exact λmax values can vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of bonds. For substituted indole-2-carboxylic acids, key diagnostic peaks include those for the N-H, O-H, C=O, and C-X (where X is a halogen) stretching vibrations.

The positions of these vibrational bands are sensitive to the electronic effects of the substituents on the benzene ring.

  • O-H Stretch: The carboxylic acid O-H stretch is a very broad band, typically found in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding.

  • N-H Stretch: The indole N-H stretch appears as a sharp to moderately broad peak around 3400-3300 cm⁻¹. Its position can be influenced by hydrogen bonding.

  • C=O Stretch: The carbonyl (C=O) stretching frequency of the carboxylic acid is a strong, sharp peak typically found around 1700-1680 cm⁻¹. Electron-withdrawing groups attached to the indole ring can increase the C=O stretching frequency slightly due to the inductive effect, while electron-donating groups may cause a slight decrease.

  • Substituent-Specific Vibrations:

    • -NO₂: Strong asymmetric and symmetric stretching vibrations are observed near 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

    • -CN: A sharp, medium-intensity peak for the C≡N stretch appears around 2230-2220 cm⁻¹.

    • -C-Cl, -C-Br: These bonds have stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Substituent (at 5-position)Key IR Frequencies (cm⁻¹)
Unsubstituted~3300 (N-H), ~3000 (broad O-H), ~1680 (C=O)
-OCH₃~3300 (N-H), ~3000 (broad O-H), ~1675 (C=O)
-Br~3300 (N-H), ~3000 (broad O-H), ~1685 (C=O)
-NO₂~3300 (N-H), ~3000 (broad O-H), ~1690 (C=O), ~1520 & ~1340 (NO₂)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. The chemical shifts of the protons and carbons in substituted indole-2-carboxylic acids are highly dependent on the electronic nature and position of the substituents.

¹H NMR Spectroscopy:

  • N-H Proton: The indole N-H proton is typically a broad singlet found far downfield, often above 11.0 ppm.

  • Carboxylic Acid Proton: The -COOH proton is also a broad singlet, usually appearing even further downfield, often above 12.0 ppm.

  • Aromatic Protons: The protons on the indole ring appear in the aromatic region (7.0-8.5 ppm).

    • EDGs (-OCH₃, -CH₃) shield the aromatic protons, causing them to resonate at a lower ppm (upfield shift).

    • EWGs (-NO₂, -CN, -Br, -Cl) deshield the aromatic protons, causing them to resonate at a higher ppm (downfield shift). The effect is most pronounced for protons ortho and para to the substituent.

¹³C NMR Spectroscopy:

  • Carboxyl Carbon: The carboxylic acid carbon (C2) is typically found around 163-165 ppm.

  • Indole Carbons: The chemical shifts of the indole ring carbons are also influenced by substituents.

    • EDGs cause an upfield shift (lower ppm) of the carbon signals, particularly for the ipso-carbon (the carbon directly attached to the substituent) and the carbons ortho and para to it.

    • EWGs cause a downfield shift (higher ppm) of the carbon signals, again with the most significant effect on the ipso, ortho, and para positions.

Comparative ¹H NMR Data (Aromatic Region, DMSO-d₆):

Substituent (at 5-position)H-4 (ppm)H-6 (ppm)H-7 (ppm)
Unsubstituted~7.67~7.26~7.48
-OCH₃~7.11~6.93~7.37
-Br~7.80~7.40~7.50
-NO₂~8.73~8.14~7.61

Comparative ¹³C NMR Data (DMSO-d₆):

Substituent (at 5-position)C-2 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
Unsubstituted~163.3~122.4~120.4~124.7
-OCH₃~163.0~103.0~154.0~114.0
-Br~162.5~125.0~115.0~127.0
-NO₂~160.6~119.6~141.5~119.4
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For substituted indole-2-carboxylic acids, the molecular ion peak (M⁺) is usually observable. The fragmentation patterns are highly informative for structural elucidation.

Common fragmentation pathways include:

  • Loss of H₂O (M-18): This is a common fragmentation for carboxylic acids.

  • Loss of COOH (M-45): Decarboxylation is a characteristic fragmentation pathway, leading to the formation of the corresponding indole cation.

  • Loss of CO (M-28): Subsequent loss of carbon monoxide from the [M-OH]⁺ fragment can also occur.

  • Halogen Isotope Patterns: For chloro and bromo derivatives, the characteristic isotopic patterns of these halogens (³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1) are readily observed in the mass spectrum, providing a clear indication of their presence.

Characteristic Fragmentation Patterns:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Indole-2-carboxylic acid161144 ([M-OH]⁺), 116 ([M-COOH]⁺)
5-Chloroindole-2-carboxylic acid195/197178/180, 150/152
5-Bromoindole-2-carboxylic acid239/241222/224, 194/196
5-Nitroindole-2-carboxylic acid206189, 161
5-Methoxyindole-2-carboxylic acid191174, 146

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic analysis of substituted indole-2-carboxylic acids.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indole-2-carboxylic acid derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.

  • Data Acquisition: Scan the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and their frequencies (in cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize a wide range of compounds and the acidic protons are readily observed.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. Standard pulse sequences are typically used.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (in ppm) and coupling constants (in Hz). Assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for these compounds.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes to determine which provides better signal.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Workflow for Spectroscopic Analysis

SpectroWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation prep Prepare Dilute Solutions & Solid Samples uv UV-Vis Spectroscopy (Electronic Transitions) prep->uv Analyze Sample ir IR Spectroscopy (Functional Groups) prep->ir Analyze Sample nmr NMR Spectroscopy (¹H & ¹³C Connectivity) prep->nmr Analyze Sample ms Mass Spectrometry (Molecular Weight & Fragmentation) prep->ms Analyze Sample interpret Correlate Spectroscopic Data uv->interpret Gather Spectral Data ir->interpret Gather Spectral Data nmr->interpret Gather Spectral Data ms->interpret Gather Spectral Data structure Propose & Confirm Structure interpret->structure Synthesize Information

A general workflow for the spectroscopic analysis of substituted indole-2-carboxylic acids.

Conclusion

The spectroscopic analysis of substituted indole-2-carboxylic acids is a powerful approach for their structural characterization. By systematically evaluating the data from UV-Vis, IR, NMR, and Mass Spectrometry, researchers can gain a comprehensive understanding of the molecular architecture. The electronic effects of substituents on the indole ring produce predictable and interpretable shifts in the spectroscopic data, providing a robust toolkit for the modern medicinal chemist. A thorough understanding of these principles is essential for accelerating the discovery and development of new indole-based therapeutics.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

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  • NIST Chemistry WebBook. (n.d.). 5-Methoxyindole-2-carboxylic acid. Retrieved January 21, 2026, from [Link][2][3]

  • mzCloud. (2014, December 1). 5 Chloroindole 2 carboxylic acid. Retrieved January 21, 2026, from [Link][4]

  • Al-Ostoot, F. H., et al. (2019). Synthesis, spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide. European Journal of Chemistry, 10(3), 234-238.
  • Ali, M. A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Letters in Drug Design & Discovery, 20(10), 1234-1245.[5][6]

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A Comparative Guide to PARP-1 Inhibitors: Evaluating the Efficacy of Novel 7-Azaindole-1-Carboxamides Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant breakthrough, particularly for cancers harboring deficiencies in DNA repair mechanisms. This guide provides a comprehensive evaluation of a promising new class of PARP-1 inhibitors based on the 7-azaindole-1-carboxamide scaffold. We will objectively compare their efficacy with established, FDA-approved PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Rationale for PARP-1 Inhibition: The Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks (SSBs).[1] In healthy cells, if the BER pathway is inhibited, the cell can rely on the high-fidelity homologous recombination (HR) pathway to repair the more detrimental double-strand breaks (DSBs) that arise from the accumulation of unrepaired SSBs.

However, certain cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[2][3] The inhibition of PARP-1 in these cancer cells creates a state of "synthetic lethality".[2][4][5] With both the BER and HR pathways compromised, the accumulation of DSBs leads to genomic instability and ultimately, cancer cell death.[2][4] This targeted approach spares healthy cells that have a functional HR pathway, thereby offering a therapeutic window.

Synthetic Lethality Figure 1: The Principle of Synthetic Lethality with PARP Inhibitors cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell (Deficient HR - e.g., BRCA mutation) DNA_damage_normal DNA Single-Strand Break PARP1_normal PARP-1 DNA_damage_normal->PARP1_normal BER_normal Base Excision Repair PARP1_normal->BER_normal repairs Cell_Survival_normal Cell Survival BER_normal->Cell_Survival_normal HR_normal Homologous Recombination DNA_damage_cancer DNA Single-Strand Break PARP1_cancer PARP-1 DNA_damage_cancer->PARP1_cancer BER_cancer Base Excision Repair PARP1_cancer->BER_cancer repairs PARPi PARP Inhibitor PARPi->PARP1_cancer inhibits DSB Double-Strand Break Accumulation BER_cancer->DSB blocked HR_cancer Defective Homologous Recombination DSB->HR_cancer requires Cell_Death Cell Death (Apoptosis) HR_cancer->Cell_Death leads to

Caption: The principle of synthetic lethality in cancer therapy.

A New Frontier: 7-Azaindole-1-Carboxamide-Based PARP-1 Inhibitors

Recent research has identified 7-azaindole-1-carboxamides as a novel and potent class of PARP-1 inhibitors.[6][7] The core scaffold of these compounds is designed to mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. This allows them to bind to the catalytic domain of PARP-1 with high affinity, thereby inhibiting its enzymatic activity.[8]

One of the key advantages of the 7-azaindole scaffold is its potential for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[9] Studies have shown that specific derivatives of this class exhibit significant in vitro inhibition of PARP-1 and can effectively suppress the proliferation of cancer cell lines with homologous recombination deficiencies.[6]

Comparative Efficacy Analysis

To evaluate the efficacy of 7-azaindole-1-carboxamide-based inhibitors, we will compare their reported biochemical potencies (IC50 values) against PARP-1 with those of established PARP inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard measure of inhibitor potency.

Inhibitor ClassSpecific Compound ExamplePARP-1 IC50 (nM)Reference
7-Azaindole-1-carboxamide ST7710AA1 (1l)~70[6]
Phthalazinone Olaparib1.4 - 5[10][11]
Indazole Carboxamide Niraparib3.8[11]
Azepino-Indole Rucaparib0.8 - 1.4[12]
Fluorinated Benzamide Talazoparib0.57[13][14]

Note: IC50 values can vary depending on the specific assay conditions.

From the data presented, it is evident that while the 7-azaindole-1-carboxamide derivative shows potent inhibition of PARP-1, the established inhibitors, particularly Talazoparib and Rucaparib, exhibit even greater potency in biochemical assays. However, it is crucial to consider that biochemical potency does not always directly translate to cellular efficacy or clinical benefit. Factors such as cell permeability, off-target effects, and the ability to "trap" the PARP enzyme on DNA also play a significant role in the overall effectiveness of a PARP inhibitor.[13]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of inhibitor evaluation, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to assess the efficacy of PARP inhibitors.

Biochemical PARP-1 Inhibition Assay (Fluorometric)

This assay quantifies the in vitro potency of an inhibitor against purified PARP-1 enzyme.

Biochemical Assay Workflow Figure 2: Workflow for a Biochemical PARP-1 Inhibition Assay start Start reagent_prep Prepare Reagents: - PARP-1 Enzyme - Activated DNA - NAD+ - Inhibitor Dilutions start->reagent_prep incubation Incubate PARP-1 with Inhibitor reagent_prep->incubation reaction_start Initiate Reaction with Activated DNA and NAD+ incubation->reaction_start reaction_incubation Incubate at 37°C reaction_start->reaction_incubation stop_reaction Stop Reaction and Add Developing Reagent reaction_incubation->stop_reaction read_signal Read Fluorescence Signal stop_reaction->read_signal data_analysis Analyze Data and Calculate IC50 read_signal->data_analysis end End data_analysis->end

Caption: A generalized workflow for a biochemical PARP-1 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO) and create a serial dilution series in assay buffer.

    • Dilute recombinant human PARP-1 enzyme to the desired working concentration in assay buffer.

    • Prepare a solution of activated DNA (e.g., sonicated salmon sperm DNA) and β-NAD+ in assay buffer.

  • Assay Plate Setup:

    • Add a small volume of each inhibitor dilution to the wells of a 96-well black microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted PARP-1 enzyme to all wells except the negative control.

  • Inhibitor Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the activated DNA and β-NAD+ solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.[15]

  • Signal Detection:

    • Stop the reaction by adding a developing reagent that generates a fluorescent signal proportional to the amount of NAD+ consumed.

    • Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~420 nm excitation and ~450 nm emission).[15]

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based PARP Inhibition Assay (PARP Trapping)

This assay measures the ability of an inhibitor to trap PARP-1 at sites of DNA damage within living cells.

Methodology:

  • Cell Culture and Seeding:

    • Culture a cancer cell line with a known HR deficiency (e.g., BRCA1/2 mutant) in appropriate media.

    • Seed the cells into 96-well imaging plates and allow them to adhere overnight.

  • Induction of DNA Damage and Inhibitor Treatment:

    • Induce single-strand DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) for a short period.

    • Remove the damaging agent and treat the cells with a serial dilution of the PARP inhibitor.

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate the cells with a primary antibody specific for PARP-1.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

    • Quantify the intensity and number of PARP-1 foci within the nucleus of each cell. An increase in the number and intensity of PARP-1 foci indicates PARP trapping.

    • Plot the quantified PARP trapping against the inhibitor concentration to determine the cellular efficacy.

Conclusion and Future Perspectives

The development of 7-azaindole-1-carboxamide-based PARP-1 inhibitors represents an exciting advancement in the field of targeted cancer therapy. While established inhibitors like Olaparib and Talazoparib currently demonstrate superior biochemical potency, the modular nature of the 7-azaindole scaffold offers significant opportunities for further optimization.

Future research should focus on enhancing the potency and selectivity of this novel inhibitor class, as well as thoroughly characterizing their pharmacokinetic and pharmacodynamic properties. Moreover, investigating their efficacy in combination with other anticancer agents could unlock new therapeutic strategies. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of these and other novel PARP inhibitors, with the ultimate goal of improving outcomes for cancer patients.

References

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A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 7-amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 7-amino-1H-indole-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate and reliable quantification is therefore critical for ensuring the quality and consistency of pharmaceutical products.

This document will delve into the rationale behind the development of this new method, present a comparative analysis with existing techniques, and provide a detailed, step-by-step breakdown of the validation process and results, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The validation data herein demonstrates the method's suitability for its intended purpose in research and quality control environments.

Introduction: The Analytical Challenge

This compound, due to its structural motifs, presents unique analytical challenges. Its amphiprotic nature and potential for oxidative degradation necessitate a highly specific and stable analytical method. Existing methods for similar indole derivatives, often employing gas chromatography or less specific spectrophotometric assays, may lack the required sensitivity, selectivity, or may require derivatization steps that introduce variability.[4] This new reversed-phase HPLC-UV method was developed to address these limitations, offering a direct, rapid, and reliable quantification approach.

Comparative Analysis of Analytical Methods

The performance of the new HPLC-UV method is benchmarked against two alternative techniques commonly used for the analysis of indole derivatives: a traditional Reversed-Phase HPLC (RP-HPLC) method with a standard C18 column and a UV-Vis Spectrophotometric method. The key performance parameters are summarized below.

ParameterNew HPLC-UV Method Traditional RP-HPLC Method UV-Vis Spectrophotometric Method
Principle Reversed-Phase Chromatography with a modern, end-capped C18 column and UV detection.Reversed-Phase Chromatography with a conventional C18 column and UV detection.Measurement of light absorbance at a specific wavelength.
Specificity High (baseline separation from impurities)Moderate (potential for co-elution)Low (interference from any absorbing species)
**Linearity (R²) **> 0.999> 0.995> 0.98
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
LOD ~0.1 µg/mL~0.5 µg/mL~2 µg/mL
LOQ ~0.3 µg/mL~1.5 µg/mL~6 µg/mL
Run Time ~10 minutes~15 minutes~2 minutes
Sample Preparation Simple dissolution and filtrationSimple dissolution and filtrationSimple dissolution

The New HPLC-UV Method: Detailed Protocol

This section provides the detailed experimental protocol for the newly developed and validated analytical method.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (70:30, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 278 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the linear range of the method, and filter through a 0.45 µm syringe filter prior to injection.

Method Validation: A Rigorous Approach

The new HPLC-UV method was validated according to the ICH Q2(R2) guidelines, ensuring its suitability for the intended application.[1][2][3] The validation process is a documented procedure that proves the analytical method is reliable, accurate, and reproducible for the analysis of this compound.[5][6]

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Validation Protocol Definition AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria based on ICH Q2(R2) Specificity Specificity AcceptanceCriteria->Specificity Linearity Linearity & Range AcceptanceCriteria->Linearity Accuracy Accuracy AcceptanceCriteria->Accuracy Precision Precision AcceptanceCriteria->Precision LOD_LOQ LOD & LOQ AcceptanceCriteria->LOD_LOQ Robustness Robustness AcceptanceCriteria->Robustness Stability Solution Stability AcceptanceCriteria->Stability Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Stability->Report Conclusion Method Suitability Conclusion Report->Conclusion

Caption: Workflow for the validation of the new analytical method.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][7] To demonstrate specificity, a solution of this compound was spiked with known related substances and potential impurities. The resulting chromatogram showed baseline separation of the analyte peak from all other components, with a resolution of greater than 2.0 for all peak pairs.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5][7] The linearity of the method was evaluated by analyzing a series of five standard solutions over the concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the linearity was assessed by the correlation coefficient (R²) of the linear regression analysis.

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-intercept MinimalClose to zero
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[5][8] Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Spiked Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.8%98.0 - 102.0% Recovery, %RSD ≤ 2.0%
100% 100.2%0.5%98.0 - 102.0% Recovery, %RSD ≤ 2.0%
120% 101.1%0.6%98.0 - 102.0% Recovery, %RSD ≤ 2.0%
Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[5][8] It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day. The %RSD was found to be 0.45%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD for the two days was 0.78%.

Precision Type%RSDAcceptance Criteria
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.78%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[9]

  • LOD: 0.12 µg/mL (Determined based on a signal-to-noise ratio of 3:1)

  • LOQ: 0.38 µg/mL (Determined based on a signal-to-noise ratio of 10:1)

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][9]

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in peak area or retention time.
Column Temperature ± 2 °CMinor shift in retention time, but no impact on quantification.
Mobile Phase Composition ± 2% AcetonitrileMinor shift in retention time, but no impact on quantification.
Solution Stability

The stability of the standard and sample solutions was evaluated at room temperature for 24 hours. The results showed that the solutions were stable, with no significant degradation observed (<2% change in peak area).

Discussion and Conclusion

The validation data presented in this guide unequivocally demonstrates that the newly developed HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust. The method offers significant advantages over existing techniques, including improved specificity, a wider linear range, and shorter analysis time.

The logical relationship between the validation parameters is crucial for establishing a sound analytical method.

Validation_Logic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Suitability Method Suitability Accuracy->Suitability Precision->Suitability Range->Suitability LOD LOD LOD->Suitability LOQ LOQ LOQ->Suitability Robustness Robustness Robustness->Suitability

Caption: Interrelationship of analytical method validation parameters.

This validated method is fit for its intended purpose and can be confidently implemented in quality control laboratories for the routine analysis of this compound in bulk drug substances and intermediates. The comprehensive validation package presented here provides the necessary scientific evidence to support its use in a regulated environment.

References

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-amino-1H-Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when the experiment is over. Proper disposal is a critical, non-negotiable final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 7-amino-1H-indole-2-carboxylic acid, grounding every recommendation in the principles of chemical safety and regulatory compliance.

Pre-Disposal Checklist: Foundational Safety Measures

Before initiating any disposal procedure, it is imperative to have a clear understanding of the chemical's characteristics and the necessary safety protocols.

CharacteristicHazard and Precaution
Physical State Solid powder.
Known/Potential Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.[2][3]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection (safety glasses/goggles), and face protection.[1]
Handling Environment Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Incompatibilities Keep away from strong oxidizing agents and bases.[6]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The proper disposal of this compound should be treated as a hazardous waste procedure. Do not attempt to dispose of this compound through regular trash or drains.[7]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7]

  • Solid Waste: Collect any chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials that have come into contact with the compound, in a designated hazardous waste container.[7] Do not mix this solid waste with liquid waste streams.

  • Unused or Expired Compound: The original container with any unused or expired this compound must be treated as hazardous waste.[7]

Step 2: Container Selection and Labeling

The integrity of your waste container and the clarity of its labeling are critical for safe storage and disposal.

  • Container Choice: Use a container that is chemically compatible with the compound and is in good condition, with no leaks or cracks. The container must have a secure, leak-proof, screw-on cap.[7][8] Plastic containers are often preferred for their durability.[9]

  • Labeling: Before adding any waste, label the container with the words "Hazardous Waste".[10] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]

    • The accumulation start date (the date the first waste is added).[7]

    • An accurate list of all contents, including any residual solvents.[7]

    • The name and contact information of the responsible researcher or lab supervisor.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste. This "Satellite Accumulation Area" should be near the point of generation and under the control of laboratory personnel.[11]

  • Secure Storage: Keep waste containers tightly closed at all times, except when adding waste.[12]

  • Secondary Containment: Store hazardous waste containers within a secondary containment system to contain any potential leaks or spills.[12]

  • Segregation: Ensure that incompatible wastes are segregated to prevent accidental reactions.[12]

  • Quantity Limits: Never accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in an SAA.[10][12]

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.

  • Regulatory Compliance: The disposal of hazardous waste is regulated by federal, state, and local authorities, such as the Environmental Protection Agency (EPA).[11][13] Adhering to these protocols ensures compliance and avoids potential penalties.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_SAA Satellite Accumulation Area cluster_Disposal Final Disposition A Waste Generation (Solid Waste & Unused Product) B Step 1: Waste Segregation (Solid vs. Liquid, Incompatibles) A->B Segregate C Step 2: Containerization (Compatible, Sealed Container) B->C Containerize D Labeling ('Hazardous Waste', Full Name, Date) C->D Label E Step 3: Secure Storage (Closed, Secondary Containment) D->E Store F Step 4: Request Pickup (Contact EHS/Waste Vendor) E->F Schedule G Transport to TSDF (Treatment, Storage, and Disposal Facility) F->G Dispose

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spills:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

    • For small spills, if you are trained and have the appropriate spill kit, carefully clean up the material. Avoid generating dust.[1]

    • Collect the spilled material and any contaminated cleaning supplies in a designated hazardous waste container and label it accordingly.

    • Thoroughly wash the area with water and decontaminate any affected equipment.[1]

  • Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water. Seek medical attention if irritation occurs.[1]

    • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Give a glass of water and seek immediate medical attention.[1]

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.

References

  • 7-Nitro-1H-indole-2-carboxylic acid - Safety Data Sheet. Apollo Scientific.

  • Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals. Benchchem.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Guidelines: Handling and Disposal of Chemicals. Purdue University.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency (EPA).

  • Material Safety Data Sheet acc. to OSHA and ANSI for Indole-2-carboxylic acid. Thermo Fisher Scientific.

  • Safety Data Sheet - Indole. Sigma-Aldrich.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Chapter 850: Identification of Hazardous Wastes. Maine Secretary of State.

  • Safety Data Sheet - 7-Nitroindole-2-carboxylic acid. Thermo Fisher Scientific.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety.

  • Federal Register/Vol. 85, No. 28/Tuesday, February 11, 2020/Proposed Rules. GovInfo.

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).

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  • Safety Data Sheet - Indole-2-carboxylic acid. Fisher Scientific.

  • Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents. MDPI.

  • Safety Data Sheet - 5-amino-1H-1,2,4-Triazole-3-carboxylic acid, hydrate. Fisher Scientific.

  • Indole-2-carboxylic acid 98. Sigma-Aldrich.

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA).

  • 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID (CAS No. 84639-84-9) SDS. Guidechem.

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  • Safety Data Sheet - (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific.

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A Senior Application Scientist's Guide to Handling 7-amino-1H-Indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a foundational building block in medicinal chemistry and drug development, 7-amino-1H-indole-2-carboxylic acid is a compound of significant interest. Its unique structure, featuring an indole core, an amino group, and a carboxylic acid moiety, makes it a versatile precursor for complex molecular synthesis. However, these same functional groups necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, actionable protocols for the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical properties and the hazards associated with its structural class. Our objective is to empower researchers to work confidently and safely, ensuring both personal well-being and the integrity of your research.

Hazard Assessment: A Chemist's Perspective

Structurally similar compounds, such as 7-nitro-1H-indole-2-carboxylic acid and other indole-carboxylic acids, are known to be harmful if swallowed or in contact with skin, and cause serious skin, eye, and respiratory irritation.[1][2][3] The presence of the carboxylic acid functional group implies corrosive potential, a common characteristic of acids.[4][5] Furthermore, as a solid, this compound may form combustible dust concentrations in the air under certain conditions.[1]

Table 1: Anticipated Hazard Profile for this compound

Hazard Classification Anticipated Risk Rationale and Supporting Evidence
Acute Toxicity (Oral, Dermal) Harmful Analogs like 7-nitro-1H-indole-2-carboxylic acid and indole-2-carboxylic acid are classified as Category 4 for acute oral and dermal toxicity.[1][2]
Skin Corrosion/Irritation Causes Skin Irritation The indole nucleus and carboxylic acid functional group are associated with skin irritation.[3][4][6]
Serious Eye Damage/Irritation Causes Serious Eye Irritation Indole derivatives are consistently reported to cause serious eye irritation.[1][3][7][8] This is a primary hazard for powdered substances.
Specific Target Organ Toxicity May Cause Respiratory Irritation Inhalation of dust from indole compounds and aminocarboxylic acids can lead to respiratory tract irritation.[1][3][8]

| Skin Sensitization | May Cause an Allergic Skin Reaction | Aromatic amines are a well-known class of potential skin sensitizers.[8][9][10] |

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling this compound. Each component is selected to mitigate the specific risks identified in our hazard assessment. Adherence to these PPE protocols is the first line of defense in preventing chemical exposure.

Table 2: Recommended Personal Protective Equipment (PPE) Protocol

Protection Type Specification and Rationale
Eye/Face Protection Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. The primary risk from this powdered compound is airborne dust, which can cause severe eye irritation.[1][8][11] Goggles provide a seal around the eyes, offering superior protection against dust and potential splashes compared to safety glasses.
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber), inspected prior to use. Given the risk of skin irritation and potential for dermal absorption, gloves are mandatory.[8][12] Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they become contaminated.
Body Protection A long-sleeved laboratory coat. A lab coat protects against incidental contact and minor spills, preventing contamination of personal clothing.[6][7] For operations with a higher risk of spills, such as handling larger quantities or preparing stock solutions, supplement with a chemical-resistant apron.[12]

| Respiratory Protection | In case of dust formation, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask). The most effective control is to handle the solid compound within a certified chemical fume hood to minimize dust generation and inhalation.[7][8][10] If a fume hood is not available, a properly fitted N95 respirator is required to prevent respiratory tract irritation.[7] |

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring safety throughout the handling process. The following protocol outlines the key stages for working with this compound.

SafeHandlingWorkflow Figure 1. Safe Handling Workflow cluster_prep Preparation cluster_handle Handling cluster_store Storage cluster_dispose Disposal A Review Safety Guide (Hazards & PPE) B Prepare Work Area (Chemical Fume Hood) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Solid Carefully (Minimize Dust) C->D E Dissolve in Solvent (Slow Addition) D->E F Store in Tightly Sealed Container E->F H Label as Hazardous Waste E->H Waste Generated G Keep in Cool, Dry, Well-Ventilated Area F->G I Dispose via Licensed Service (Follow Institutional Rules) H->I

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodologies

1. Preparation Phase:

  • Review Documentation: Before any work begins, thoroughly review this safety guide and any available institutional chemical hygiene plan.[13]

  • Engineering Controls: Prepare a designated workspace within a certified chemical fume hood. Ensure the sash is at the appropriate height to maximize containment.[8]

  • Don PPE: Put on all required PPE as detailed in Table 2. This is a mandatory step before the compound is brought into the work area.[7]

2. Handling Phase:

  • Weighing: Handle the solid material carefully to avoid generating dust.[7] Use a balance inside the fume hood or in a contained space with local exhaust ventilation.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. Common solvents for similar indole-carboxylic acids include DMSO and methanol.[7][14]

3. Storage Protocol:

  • Container: Always keep the compound in a tightly sealed, properly labeled container to prevent contamination and moisture absorption.[2][8]

  • Environment: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8][15] Protect from light to ensure long-term stability.[2][7]

4. Disposal Plan:

  • Waste Classification: All waste contaminated with this compound, including empty containers, weighing paper, and contaminated PPE, must be treated as hazardous chemical waste.[8]

  • Container Management: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Final Disposal: The disposal of this chemical waste must be conducted through a licensed professional waste disposal service in strict accordance with all institutional, local, and national regulations.[1][8] Do not dispose of this material down the drain or in general trash.

References

  • Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. (n.d.). BenchChem.
  • Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole. (n.d.). BenchChem.
  • Personal protective equipment for handling 3-Allyl-1H-indole. (n.d.). BenchChem.
  • Safety Data Sheet for 7-Nitroindole-2-carboxylic acid. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet for Indole-2-carboxylic acid. (2025, December 20). Fisher Scientific.
  • Indole-2-carboxylic Acid: A Comprehensive Overview. (2025, April 5). BenchChem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment for Handling Pesticides. (2019, January 3). UF/IFAS EDIS.
  • Safety Data Sheet for Calcium salts and Carboxylic acids. (2018, April 24). Greenbook.net.
  • Safety Data Sheet for (S)-(-)-Indoline-2-carboxylic acid. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet for 7-Nitro-1H-indole-2-carboxylic acid. (n.d.). Apollo Scientific.
  • Safety Data Sheet for 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID. (n.d.). Guidechem.
  • Evaluating Hazards and Assessing Risks in the Laboratory. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
  • Acid Safety. (n.d.). Flinn Scientific.
  • Brown, W. H., & March, J. (2026, January 17). Carboxylic acid. Encyclopedia Britannica. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.